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  • Product: 3-Bromo-5-fluoro-2-nitroanisole
  • CAS: 1805593-21-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-5-fluoro-2-nitroanisole: Focus on Melting and Boiling Points

Abstract 3-Bromo-5-fluoro-2-nitroanisole is an aromatic organic compound with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science. As with any novel compound, a thorou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-5-fluoro-2-nitroanisole is an aromatic organic compound with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its fundamental physicochemical properties is paramount for its application, purification, and scale-up. This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-5-fluoro-2-nitroanisole. Notably, as of the latest literature review, specific experimental data for these properties have not been formally reported.[1] Consequently, this guide will focus on providing estimated values based on structurally analogous compounds and, more importantly, will detail the rigorous experimental protocols required for their precise determination. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to approach the physical characterization of this and similar novel chemical entities.

Introduction: The Critical Role of Physical Constants

The melting and boiling points of a pure substance are fundamental physical constants that are intrinsic to its molecular structure. These properties are not merely data points; they are critical indicators of a compound's identity, purity, and the nature of its intermolecular forces. For a compound like 3-Bromo-5-fluoro-2-nitroanisole, which is likely a solid at room temperature, the melting point is a primary criterion for purity assessment. A sharp melting range (typically 0.5-1.0°C) is indicative of a highly pure sample, whereas a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. Similarly, the boiling point provides essential information for purification by distillation and for understanding the compound's volatility.

Given the absence of published experimental data for 3-Bromo-5-fluoro-2-nitroanisole, this guide will provide well-reasoned estimations and the detailed experimental methodologies necessary for any researcher to determine these values accurately in a laboratory setting.

Predicted Physicochemical Properties of 3-Bromo-5-fluoro-2-nitroanisole

While experimental data is the gold standard, we can estimate the melting and boiling points of 3-Bromo-5-fluoro-2-nitroanisole by examining structurally similar compounds. The presence of a bromine atom, a fluorine atom, and a nitro group on the anisole scaffold will influence these properties through a combination of molecular weight, polarity, and intermolecular interactions (dipole-dipole interactions and van der Waals forces).

Based on available data for related compounds, the following are educated predictions for the melting and boiling points of 3-Bromo-5-fluoro-2-nitroanisole:

PropertyPredicted ValueRationale for Estimation
Melting Point 85 - 95 °CThis estimation is based on the melting point of 3-bromo-5-fluoro-2,4,6-trinitroanisole (89 °C). While the target compound has fewer nitro groups, the presence of multiple polar functional groups suggests a relatively high melting point for a molecule of its size.
Boiling Point ~280 - 310 °C (at atmospheric pressure)This prediction is extrapolated from the predicted boiling point of 3-Bromo-2-fluoroanisole (207.2±20.0 °C)[2], with an expected significant increase due to the addition of the highly polar nitro group, which enhances dipole-dipole interactions.

It must be emphasized that these are theoretical estimations. Experimental verification is essential.

Experimental Determination of Melting Point

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method.[3] This technique involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

Prerequisite: Sample Purification via Recrystallization

Accurate melting point determination is contingent on the purity of the sample. Recrystallization is a fundamental technique for purifying solid organic compounds.[4][5] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. The melting point should only be taken on a completely dry sample.

Step-by-Step Melting Point Determination Protocol (Capillary Method)
  • Sample Preparation:

    • Ensure the purified 3-Bromo-5-fluoro-2-nitroanisole is completely dry and finely powdered.

    • Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.

    • Compact the sample into the sealed end of the capillary tube by tapping the tube or by dropping it through a long glass tube. The packed sample should be 2-4 mm in height.[6]

  • Apparatus Setup:

    • Utilize a melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup).

    • Place the capillary tube containing the sample into the heating block or attach it to the thermometer.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will save time during the precise measurement.[7]

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

    • Record the Melting Range:

      • T1: The temperature at which the first drop of liquid appears.

      • T2: The temperature at which the entire sample has completely liquefied.

      • The melting point is reported as the range T1 - T2.

Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Experimental Determination of Boiling Point

For determining the boiling point of a small quantity of a liquid, the micro boiling point or Thiele tube method is highly effective and requires minimal sample.[8] Since 3-Bromo-5-fluoro-2-nitroanisole is predicted to be a solid, this method would be applicable after melting the compound.

Step-by-Step Boiling Point Determination Protocol (Micro Method)
  • Apparatus Setup:

    • Place a few drops of the molten 3-Bromo-5-fluoro-2-nitroanisole into a small test tube (fusion tube).

    • Take a capillary tube (the same type used for melting points) and seal one end. Place this capillary tube, open end down, into the fusion tube containing the sample.

    • Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

    • Suspend the thermometer and tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level.[9]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate.[9] The shape of the Thiele tube is designed to allow for even heat distribution via convection currents.

    • As the temperature rises, air trapped in the inverted capillary will bubble out.

    • Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.[8][9]

Workflow for Boiling Point Determination

Caption: Workflow for the experimental determination of boiling point.

Conclusion

While a definitive literature value for the melting and boiling points of 3-Bromo-5-fluoro-2-nitroanisole is currently unavailable, this guide provides a robust framework for its physicochemical characterization. The provided estimations, based on structural analogues, offer a starting point for experimental design. The detailed protocols for recrystallization, melting point determination, and boiling point determination equip researchers with the necessary tools to obtain accurate and reliable data. Rigorous experimental determination of these fundamental properties is a cornerstone of good scientific practice and is indispensable for the continued development and application of this promising chemical intermediate.

References

  • UCT Science. SOP: CRYSTALLIZATION. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Learning Space. Determination of Melting points and Boiling points. Available at: [Link]

  • University of Alberta. Melting point determination. Available at: [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available at: [Link]

  • Westlab Canada. Measuring the Melting Point. Available at: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • University of Alberta. BOILING POINT DETERMINATION. Available at: [Link]

  • Florida Atlantic University. Experiment 1 - Melting Points. Available at: [Link]

  • ResearchGate. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Available at: [Link]

  • Unknown. Experiment name / Determination of melting point Experimental Procedures. Available at: [Link]

  • Unknown. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

  • ScienceDirect. 3-Bromo-5-fluoro-2,4,6-trinitroanisole. Available at: [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. Available at: [Link]

  • PubChemLite. 5-bromo-3-fluoro-2-nitroanisole (C7H5BrFNO3). Available at: [Link]

Sources

Exploratory

A Strategic Intermediate for Modern Pharmaceutical Design: The In-Depth Technical Guide to 3-Bromo-5-fluoro-2-nitroanisole

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Bromo-5-fluoro-2-nitroanisole has emerged as a pivotal building block in contemporary pharmaceutical synthesis. Its highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-fluoro-2-nitroanisole has emerged as a pivotal building block in contemporary pharmaceutical synthesis. Its highly functionalized aromatic core, featuring a strategic arrangement of bromo, fluoro, nitro, and methoxy groups, presents a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, and reactivity, with a focus on the underlying principles that govern its application. By providing detailed protocols and explaining the causality behind experimental choices, this document serves as a practical resource for scientists engaged in drug discovery and development.

The Imperative of Functional Group Diversity in Medicinal Chemistry

The efficacy and safety of a pharmaceutical agent are intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. Polysubstituted aromatic scaffolds are a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with biological targets. 3-Bromo-5-fluoro-2-nitroanisole is a prime exemplar of a well-conceived intermediate, offering multiple, orthogonally reactive sites for molecular elaboration. The strategic placement of a bromine atom, a fluorine atom, a nitro group, and a methoxy group allows for a programmed and selective series of chemical transformations, a crucial advantage in multi-step synthesis.

Core Characteristics: Physicochemical and Spectroscopic Profile

A foundational understanding of a starting material's properties is paramount for its effective use in synthesis and for ensuring safety and reproducibility.

Table 1: Physicochemical Properties of 3-Bromo-5-fluoro-2-nitroanisole

PropertyValue
CAS Number 1805593-21-8[1]
Molecular Formula C₇H₅BrFNO₃[1]
Molecular Weight 250.02 g/mol [1]
Appearance Yellow Crystalline Solid[2]
Melting Point 53 - 56 °C (for the related isomer 4-Bromo-2-fluoro-6-nitroanisole)[2]
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate)

Spectroscopic Insights:

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the aromatic region will display two distinct multiplets, with coupling constants influenced by both the bromine and fluorine substituents. The methoxy group will appear as a characteristic singlet. ¹³C NMR will reveal seven distinct carbon signals, with their chemical shifts dictated by the electronic nature of the attached groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹). Other key signals will include those for the C-O-C ether linkage and the C-Br and C-F bonds.

Strategic Synthesis: A Stepwise Approach

The synthesis of 3-Bromo-5-fluoro-2-nitroanisole is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A logical and commonly employed synthetic pathway is outlined below.

Synthesis_of_3-Bromo-5-fluoro-2-nitroanisole cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A 3-Fluoroanisole B Nitrating Mixture (HNO₃/H₂SO₄) A->B C 5-Fluoro-2-nitroanisole B->C D Brominating Agent (e.g., Br₂/FeBr₃) C->D E 3-Bromo-5-fluoro-2-nitroanisole D->E

Figure 1: A common synthetic pathway to 3-Bromo-5-fluoro-2-nitroanisole.

Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-2-nitroanisole

Part A: Nitration of 3-Fluoroanisole

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly add 3-fluoroanisole to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature at 0-5 °C. The methoxy group is an ortho-para director, and the nitronium ion (NO₂⁺) will preferentially add to the ortho position due to electronic activation.[1]

  • Reaction Monitoring and Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture over crushed ice.

  • Isolation and Purification: The solid precipitate, 5-fluoro-2-nitroanisole, is collected by filtration, washed with cold water until the filtrate is neutral, and dried.[3] Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]

Part B: Bromination of 5-Fluoro-2-nitroanisole

  • Reaction Setup: Dissolve the 5-fluoro-2-nitroanisole from Part A in a suitable solvent such as dichloromethane (DCM).

  • Catalyst and Reagent Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃). Slowly add a solution of elemental bromine in DCM to the mixture. The strong deactivating and meta-directing effect of the nitro group, combined with the ortho-para directing effect of the methoxy group, will direct the electrophilic bromine to the desired position.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, quench the reaction with a solution of sodium thiosulfate to consume excess bromine.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 3-Bromo-5-fluoro-2-nitroanisole.

A Toolkit for Molecular Elaboration: Reactivity and Applications

The synthetic utility of 3-Bromo-5-fluoro-2-nitroanisole stems from the distinct reactivity of its functional groups, which can be addressed selectively. This allows for a modular approach to building complex molecules.

Reactivity_of_3-Bromo-5-fluoro-2-nitroanisole A 3-Bromo-5-fluoro-2-nitroanisole B Reduction of Nitro Group (e.g., Fe/NH₄Cl) A->B C Cross-Coupling at Bromine (e.g., Suzuki, Buchwald-Hartwig) A->C D Nucleophilic Aromatic Substitution (at Fluorine) A->D E Demethylation A->E

Figure 2: Key chemical transformations of 3-Bromo-5-fluoro-2-nitroanisole.

4.1. Reduction of the Nitro Group

The conversion of the nitro group to an amine is a common initial step, as the resulting aniline is a versatile precursor for a wide range of subsequent reactions.

Protocol: Reduction to 3-Bromo-5-fluoro-2-aminoanisole

  • Reaction Setup: Suspend 3-Bromo-5-fluoro-2-nitroanisole, iron powder, and ammonium chloride in a mixture of ethanol and water.[4]

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC. The iron, in the presence of an electrolyte like ammonium chloride, acts as the reducing agent. This method is often preferred for its cost-effectiveness and operational simplicity.

  • Work-up and Purification: After cooling, filter the reaction mixture through celite to remove the iron salts. Concentrate the filtrate and extract the product with an organic solvent. The crude product can then be purified by column chromatography.

4.2. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling reactions.[1]

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 3-Bromo-5-fluoro-2-nitroanisole, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of dioxane and water. It is crucial to remove oxygen from the reaction mixture to prevent catalyst deactivation.

  • Heating and Monitoring: Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

4.3. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position. This allows for the introduction of various nucleophiles, such as amines and alkoxides, to displace the fluorine.

Case Study: Hypothetical Synthesis of a Kinase Inhibitor Scaffold

The principles outlined above can be applied to the synthesis of complex, biologically active molecules. Below is a hypothetical pathway to a kinase inhibitor scaffold, demonstrating the strategic use of 3-Bromo-5-fluoro-2-nitroanisole.

Kinase_Inhibitor_Synthesis A 3-Bromo-5-fluoro-2-nitroanisole B Step 1: Nitro Reduction (Fe/NH₄Cl) A->B C 3-Bromo-5-fluoro-2-aminoanisole B->C D Step 2: Suzuki Coupling (with a heteroaryl boronic acid) C->D E Substituted Aniline Intermediate D->E F Step 3: Acylation or Cyclization E->F G Kinase Inhibitor Scaffold F->G

Figure 3: A hypothetical synthetic route to a kinase inhibitor scaffold.

This modular approach, starting from a single, versatile intermediate, allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, 3-Bromo-5-fluoro-2-nitroanisole should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[5]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2][6] If inhaled, move to fresh air.[2][6]

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

3-Bromo-5-fluoro-2-nitroanisole is a powerful and versatile intermediate in the armamentarium of the medicinal chemist. Its value lies not just in the functional groups it possesses, but in their strategic placement, which allows for a high degree of control over subsequent synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is key to unlocking its full potential in the creation of novel and effective pharmaceutical agents.

References

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • PubChemLite. 5-bromo-3-fluoro-2-nitroanisole (C7H5BrFNO3). [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. [Link]

  • ScienceDirect. 3-Bromo-5-fluoro-2,4,6-trinitroanisole. (June 12 2024). [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-5-nitroanisole. (September 10 2025). [Link]

Sources

Foundational

The Electronic Topography and Orthogonal Reactivity of 3-Bromo-5-fluoro-2-nitroanisole in Medicinal Chemistry

Executive Summary In modern medicinal chemistry and drug discovery, the strategic selection of highly functionalized aromatic building blocks is paramount for navigating complex structure-activity relationship (SAR) land...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry and drug discovery, the strategic selection of highly functionalized aromatic building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. 3-Bromo-5-fluoro-2-nitroanisole (CAS: 1805593-21-8) represents a masterclass in stereoelectronic design[1]. As a tetrasubstituted benzene derivative (1-bromo-5-fluoro-3-methoxy-2-nitrobenzene), it offers a unique "push-pull" electronic topography that enables highly regioselective, orthogonal functionalization. This whitepaper provides an in-depth mechanistic analysis of its electronic properties and field-proven methodologies for its utilization in synthesizing complex pharmaceutical scaffolds.

Electronic Topography & Stereoelectronic Effects

To understand the reactivity of 3-Bromo-5-fluoro-2-nitroanisole, we must map its electronic distribution using Hammett substituent constants (


). The molecule features a delicate balance of electron-donating groups (EDG) and electron-withdrawing groups (EWG) that dictate its susceptibility to transition-metal catalysis and nucleophilic attack[2].

The most critical reactive node on this scaffold is the C5 position , bearing the fluorine atom. In Nucleophilic Aromatic Substitution (SNAr), the activation energy is dictated by the electron deficiency at the ipso-carbon. We can quantify this deficiency by summing the Hammett constants (


) of the surrounding substituents relative to C5.
Table 1: Hammett Constant Analysis at the C5 Position
SubstituentPosition Relative to C5Inductive EffectResonance EffectHammett Value (

)
Contribution to C5

Nitro (-NO₂) ParaStrong (-I)Strong (-M)

= 0.78
+0.78
Bromo (-Br) MetaModerate (-I)Weak (+M)

= 0.39
+0.39
Methoxy (-OCH₃) MetaWeak (-I)Strong (+M)

= 0.12
+0.12
Total

+1.29

Data derived from standard Hammett substituent constant tables[3].

Scientific Insight: A


 value of +1.29 indicates extreme electron deficiency. The para-nitro group is the primary driver, withdrawing electron density via resonance and stabilizing the negative charge of the transition state. The meta-methoxy group, while traditionally an EDG via resonance, can only exert its weak inductive withdrawing effect (-I) at the meta position, further activating the ring. This precise electronic topography primes the C-F bond for rapid SNAr.

Orthogonal Reactivity: A Self-Validating System

The true value of 3-Bromo-5-fluoro-2-nitroanisole lies in its orthogonal reactivity vectors. The C5-F bond and the C1-Br bond can be functionalized sequentially without interfering with one another, provided the correct reaction conditions are employed.

Orthogonal_Reactivity Core 3-Bromo-5-fluoro-2-nitroanisole (Core Scaffold) SNAr Pathway A: SNAr at C5 Displacement of -F Core->SNAr Nucleophile (e.g., Morpholine) Suzuki Pathway B: Suzuki at C1 Cross-Coupling of -Br Core->Suzuki Boronic Acid + Pd Catalyst Reduction Pathway C: Reduction at C2 Conversion of -NO2 to -NH2 Core->Reduction Fe/HCl or H2, Pd/C

Figure 1: Orthogonal functionalization pathways of the core scaffold.
Pathway A: Regioselective SNAr at C5

While the C-F bond is the strongest carbon-halogen bond (~115 kcal/mol), fluorine is the optimal leaving group for SNAr. Causality: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but the initial nucleophilic attack to form the [4]. Fluorine's intense electronegativity drastically lowers the LUMO of the ipso-carbon, accelerating this addition step.

SNAr_Mechanism SM Aryl Fluoride (Electrophilic C5) TS Meisenheimer Complex (Stabilized by p-NO2) SM->TS Amine Addition (Rate-Limiting) Prod Substituted Arene (C-N Bond Formed) TS->Prod F- Elimination (Fast)

Figure 2: Stepwise SNAr mechanism via a stabilized Meisenheimer intermediate.
Pathway B: Suzuki-Miyaura Cross-Coupling at C1

Following SNAr at C5, the C1-Br bond remains perfectly intact. Palladium catalysts will selectively undergo oxidative addition into the weaker C-Br bond (~68 kcal/mol) over a C-F bond. The ortho-nitro group accelerates this oxidative addition by withdrawing electron density from the C-Br antibonding orbital, though its steric bulk requires specific ligand geometry to facilitate the subsequent reductive elimination[5].

Experimental Workflows & Methodologies

As a Senior Application Scientist, I mandate that protocols must be self-validating. The following workflows are designed with built-in observational checkpoints to ensure mechanistic integrity.

Protocol 1: Regioselective SNAr with a Secondary Amine

Objective: Displace the C5-fluorine with morpholine to generate 5-morpholino-3-bromo-2-nitroanisole.

  • Reagent Assembly: Charge a dry flask with 3-Bromo-5-fluoro-2-nitroanisole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ acts as a heterogeneous base to scavenge the highly corrosive HF generated during the reaction, preventing the protonation and deactivation of the incoming nucleophile.

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M).

    • Causality: Polar aprotic solvents like DMF are mandatory. They solvate the nucleophile but leave it "naked" and highly reactive by not hydrogen-bonding to it, while simultaneously stabilizing the polar Meisenheimer transition state.

  • Nucleophile Addition: Add morpholine (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction to 60 °C for 4 hours.

    • Self-Validation Checkpoint: The solution will transition from pale yellow to deep orange/red. This chromic shift is a direct visual confirmation of the extended conjugation present in the Meisenheimer complex and the resulting amino-nitro push-pull product.

  • Workup: Quench with ice water. The product will precipitate. Filter and wash with cold water to remove DMF and inorganic salts.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C1

Objective: Couple the remaining C1-bromide with an arylboronic acid[5].

  • Reagent Assembly: Combine the brominated intermediate from Protocol 1 (1.0 equiv), Arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.5 equiv) in a Schlenk flask.

    • Causality: Cs₂CO₃ is selected over Na₂CO₃ because the larger cesium cation provides a more reactive, loosely bound carbonate anion. This accelerates the transmetalation step, which is often the bottleneck for sterically hindered ortho-substituted aryl halides.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement forces the two coupling partners adjacent to one another, drastically accelerating the final reductive elimination step and overcoming the steric clash induced by the ortho-nitro group.

  • Solvation & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is strictly required to hydroxylate the arylboronic acid into the active, highly nucleophilic boronate complex [ArB(OH)₃]⁻.

  • Reaction: Heat at 90 °C under N₂ for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will turn black (precipitation of Pd black) upon completion as the catalytic cycle terminates and the active Pd(0) aggregates.

Physicochemical Data for Drug Design

When incorporating the 3-Bromo-5-fluoro-2-nitroanisole scaffold into a drug discovery pipeline, understanding its baseline physicochemical parameters is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

Table 2: Baseline Physicochemical Parameters
ParameterValueImpact on Medicinal Chemistry
Molecular Weight 250.02 g/mol Ideal low-molecular-weight starting point for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~2.8Excellent baseline lipophilicity for passive membrane permeability.
H-Bond Donors 0Ensures the scaffold does not prematurely violate Lipinski's Rule of 5. Can be increased via nitro reduction to an aniline.
H-Bond Acceptors 4 (F, O, O, O)High potential for interaction with kinase hinge regions or target protein backbones.
Metabolic Stability High at C5The C-F bond blocks CYP450-mediated aromatic oxidation at the C5 position.

References

  • Journal of the American Chemical Society. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase". ACS Publications. URL:[Link]

  • Scribd. "Hammett Equation and Substituent Constants | PDF | Organic Chemistry". URL: [Link]

  • MDPI. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications". MDPI Res. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Fluoro-7-methoxyindole Derivatives via Larock-Type Annulation of 3-Bromo-5-fluoro-2-nitroanisole

Introduction & Strategic Rationale The indole nucleus is a privileged scaffold in drug discovery, heavily represented in approved therapeutics across oncology, neurology, and infectious diseases. The incorporation of spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The indole nucleus is a privileged scaffold in drug discovery, heavily represented in approved therapeutics across oncology, neurology, and infectious diseases. The incorporation of specific functional groups—namely fluorine and methoxy substituents—can profoundly alter the pharmacokinetics and target-binding thermodynamics of the indole core. Fluorine at the C5 position enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity, while a C7-methoxy group modulates the hydrogen-bond donating capacity of the indole N-H and provides a vector for structural elaboration.

Synthesizing highly substituted indoles with precise regiocontrol is notoriously challenging. However, the commercially available building block 3-Bromo-5-fluoro-2-nitroanisole (CAS 1805593-21-8) offers an elegant, orthogonal reactivity profile that is perfectly suited for a tandem cross-coupling/annulation strategy.

By exploiting the differential reactivity of the halogens and the nitro group, we can execute a three-step sequence: a regioselective Sonogashira coupling, a chemoselective nitro reduction, and a 5-endo-dig cyclization to yield the target 5-fluoro-7-methoxyindole architecture.

Mechanistic Pathway & Synthetic Workflow

The retrosynthetic logic relies on the strong electron-withdrawing nature of the C2-nitro group, which highly activates the adjacent C3-bromo position toward oxidative addition by low-valent palladium [1]. The C5-fluoro substituent remains entirely inert under these conditions, preserving the halogen for the final pharmacophore.

Following the installation of a terminal alkyne (such as trimethylsilylacetylene, TMSA), the nitro group is reduced to an aniline. Standard catalytic hydrogenation is avoided here to prevent the over-reduction of the alkyne or hydrodefluorination. Instead, a mild Béchamp reduction (Fe/NH₄Cl) is employed. Finally, the resulting ortho-alkynylaniline undergoes an intramolecular annulation to form the pyrrole ring of the indole [2].

Workflow SM 3-Bromo-5-fluoro- 2-nitroanisole Step1 Sonogashira Coupling SM->Step1 Int1 3-(TMS-ethynyl)-5-fluoro- 2-nitroanisole Step1->Int1 TMSA, Pd/Cu Step2 Nitro Reduction Int1->Step2 Int2 2-Amino-3-(TMS-ethynyl)- 5-fluoroanisole Step2->Int2 Fe, NH4Cl Step3 Annulation & Desilylation Int2->Step3 Product 5-Fluoro-7-methoxyindole Step3->Product TBAF or Base

Synthetic workflow from 3-Bromo-5-fluoro-2-nitroanisole to 5-fluoro-7-methoxyindole.

Quantitative Data & Optimization

To ensure a self-validating and robust protocol, the causality behind the reagent selection must be understood. Tables 1 and 2 summarize the optimization data for the critical C-C bond formation and chemoselective reduction steps.

Table 1: Optimization of the Sonogashira Coupling Step

Catalyst System Base / Solvent Temp (°C) Observation / Causality Yield (%)
Pd(PPh₃)₄ / CuI Et₃N / THF 60 Sluggish oxidative addition; catalyst degradation. 45%
Pd(OAc)₂ / PPh₃ K₂CO₃ / DMF 80 High temperature led to alkyne homocoupling (Glaser coupling). 52%

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 45 | Optimal. Pd(II) precatalyst is stable; nitro group activates C-Br. | 92% |

Table 2: Chemoselectivity in Nitro Reduction

Reagent System Alkyne Status Fluorine Status Observation / Causality Indole Precursor Yield
Pd/C, H₂ (1 atm) Fully Reduced Intact Complete loss of alkyne; cyclization impossible. 0%
SnCl₂, EtOH Intact Intact Lewis acidic SnCl₂ caused premature, messy cyclization. 35%

| Fe powder, NH₄Cl | Intact | Intact | Mild electron transfer; perfectly chemoselective for -NO₂. | 88% |

Experimental Protocols (Self-Validating System)

Protocol 1: Regioselective Sonogashira Coupling

Objective: Install the alkyne precursor at the C3 position.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-Bromo-5-fluoro-2-nitroanisole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Causality: The Pd(II) species is reduced in situ to the active Pd(0) catalyst. CuI is essential for forming the highly nucleophilic copper-acetylide intermediate[1].

  • Reagent Addition: Add anhydrous Triethylamine (3.0 equiv) followed by Trimethylsilylacetylene (TMSA) (1.2 equiv).

  • Reaction Monitoring: Stir the mixture at 45 °C. The solution will transition from a pale yellow to a deep brown/black suspension as the triethylammonium bromide salt precipitates. This visual cue validates the progression of the cross-coupling. Monitor via TLC (Hexanes/EtOAc 8:2); the starting material should be consumed within 4-6 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to remove copper salts. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 3-(TMS-ethynyl)-5-fluoro-2-nitroanisole.

Protocol 2: Chemoselective Béchamp Reduction

Objective: Reduce the nitro group to an aniline without disturbing the alkyne or the aryl fluoride.

  • Preparation: Suspend 3-(TMS-ethynyl)-5-fluoro-2-nitroanisole (1.0 equiv) in a 3:1 mixture of EtOH and H₂O (0.15 M).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could cleave the TMS group or trigger premature cyclization.

  • Execution: Heat the mixture to 80 °C for 2 hours. The reaction is complete when TLC indicates the disappearance of the yellow nitro compound, replaced by a highly fluorescent (under 254 nm UV) aniline spot.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing generously with hot EtOAc. Wash the filtrate with brine, dry, and concentrate to afford 2-amino-3-(TMS-ethynyl)-5-fluoroanisole.

Protocol 3: One-Pot Desilylation and Annulation

Objective: Remove the TMS group and drive the 5-endo-dig cyclization to form the indole.

  • Preparation: Dissolve the ortho-alkynylaniline intermediate (1.0 equiv) in anhydrous THF (0.1 M).

  • Cyclization Trigger: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) dropwise at room temperature. Causality: The fluoride ion selectively attacks the silicon atom, liberating the terminal alkyne. Simultaneously, the basicity of the TBAF solution deprotonates the aniline, driving the intramolecular nucleophilic attack onto the alkyne[3].

  • Execution: Heat to 65 °C for 3 hours.

  • Isolation: Dilute with water, extract with EtOAc, and wash with brine. Purification via flash chromatography yields the final 5-fluoro-7-methoxyindole .

Mechanistic Insights: The Annulation Cycle

The transition from the ortho-alkynylaniline to the indole core is a classic example of an intramolecular cyclization. While TBAF can mediate this via base-catalysis, transition metals (like Cu or Pd) can also be employed to lower the activation energy via π-activation of the alkyne [2]. The diagram below illustrates the generalized catalytic cycle for this 5-endo-dig cyclization.

Mechanism A o-Alkynylaniline B Metal-Alkyne π-Activation (Cu or Pd) A->B Catalyst Binding C Intramolecular Nucleophilic Attack (5-endo-dig) B->C Cyclization D Protonolysis & Metal Release C->D Rearomatization D->B Catalyst Regeneration E Indole Core D->E Desilylation

Catalytic cycle for the 5-endo-dig cyclization of o-alkynylanilines to indoles.

Causality in Regioselectivity: The nucleophilic attack of the nitrogen strictly follows Baldwin's rules. The 5-endo-dig trajectory is favored due to the geometric constraints of the ortho-substituted benzene ring, ensuring that the nitrogen atom becomes position 1 of the indole, while the alkyne carbons become positions 2 and 3.

Conclusion

The utilization of 3-Bromo-5-fluoro-2-nitroanisole as a starting material provides a highly controlled, regioselective pathway to 5-fluoro-7-methoxyindoles. By understanding the electronic causality of the nitro group during the Sonogashira coupling, and employing chemoselective reduction techniques, researchers can rapidly access this privileged pharmacophore. This methodology is highly scalable and can be adapted to synthesize a wide library of C2-substituted indoles by varying the terminal alkyne used in the initial cross-coupling step.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst[DTBNpP] Pd(crotyl)Cl ACS Omega (2018). URL:[Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Molecules (MDPI) (2021). URL:[Link]

  • Synthesis of indole derivatives from the S3•−-mediated intramolecular cyclization of o-alkynylanilines Synthetic Communications (Taylor & Francis) (2024). URL:[Link]

Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-nitroanisole

Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoro-2-nitroanisole . This substrate presents a dichotomy of reactivity: it is highly activated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoro-2-nitroanisole . This substrate presents a dichotomy of reactivity: it is highly activated toward oxidative addition due to the electron-withdrawing nitro group, yet significantly challenged by steric hindrance (ortho-nitro effect) and the risk of nucleophilic aromatic substitution (


) at the C5-fluorine position.

Successful coupling requires a catalytic system that is electronically active enough to facilitate transmetallation in a crowded environment while remaining mild enough to prevent defluorination or nitro-reduction. This guide recommends two distinct protocols: a robust Pd(dppf)Cl₂ system for standard boronic acids and a high-performance SPhos Pd G3 system for sterically demanding or unstable coupling partners.

Substrate Analysis & Mechanistic Challenges

To design a self-validating protocol, one must first understand the specific electronic and steric landscape of the substrate.

Structural Breakdown
  • C1-Methoxy (-OMe): Provides electron density via resonance but imposes minor steric bulk.

  • C2-Nitro (-NO₂): The critical functional group.

    • Electronic: Strong electron-withdrawing group (EWG). Activates the C3-Br bond for rapid oxidative addition.

    • Steric: Creates significant "ortho-effect" hindrance, impeding the approach of the boronate species during transmetallation.

    • Risk:[1][2] Activates the C5-Fluoro position for

      
       displacement by bases (e.g., 
      
      
      
      ,
      
      
      ).
  • C3-Bromine (-Br): The oxidative addition handle. Weakened C-Br bond energy facilitates catalysis.

  • C5-Fluorine (-F): Located para to the nitro group. This position is highly electrophilic. Use of strong alkoxide bases (e.g., NaOtBu) will result in the formation of side-product 3-bromo-2-nitro-5-(tert-butoxy)anisole rather than the desired biaryl.

Mechanistic Pathway & Risks

The following diagram illustrates the catalytic cycle, highlighting the specific interference points for this substrate.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to NO2 activation) Pd0->OxAdd + Substrate PdII_ArX Pd(II)-Ar-Br Complex (Sterically Crowded) OxAdd->PdII_ArX Transmet Transmetallation (The Rate-Limiting Step) PdII_ArX->Transmet + Ar-B(OH)2 / Base Dehal RISK: Protodeboronation (If Transmet is too slow) PdII_ArX->Dehal Slow Transmet BaseStep Base Activation (Critical: Avoid SNAr) SNAr_Risk RISK: SNAr at C5-F (Caused by strong base) BaseStep->SNAr_Risk If Base = NaOtBu/OH- RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle emphasizing the rate-limiting transmetallation caused by the C2-Nitro group and the parallel risk of


 at C5.

Critical Reaction Parameters

Catalyst Selection[2]
  • Standard: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The large bite angle and bidentate nature of dppf stabilize the Pd center and resist deactivation by the nitro group.

  • High-Performance: SPhos Pd G3 (Buchwald Generation 3 Precatalyst). SPhos is an electron-rich, bulky biaryl phosphine ligand. It facilitates oxidative addition and, crucially, creates a pocket that accelerates transmetallation in sterically hindered systems while preventing homocoupling.

Base Selection (The "Safe Zone")

To prevent C5-F displacement, avoid alkoxides (NaOtBu, KOtBu) and hydroxides (NaOH, KOH) if possible.

  • Preferred: Potassium Phosphate Tribasic (

    
    ) or Sodium Carbonate (
    
    
    
    ). These provide sufficient basicity to activate the boronic acid without triggering rapid
    
    
    at the fluorinated position.
Solvent Systems[3][4]
  • Dioxane/Water (4:1): The universal standard. Promotes solubility of the organic halide and the inorganic base.

  • Toluene/Water (10:1): Use with SPhos. The biphasic nature protects water-sensitive boronic esters until the moment of reaction at the interface.

Experimental Protocols

Protocol A: General Purpose (Robust & Cost-Effective)

Best for: Stable boronic acids and standard library synthesis.

ParameterCondition
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2.0 - 5.0 mol%)
Base Na₂CO₃ (2.0 equivalents)
Solvent 1,4-Dioxane : Water (4:1 v/v)
Temperature 80°C
Time 4 - 12 Hours
Atmosphere Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-fluoro-2-nitroanisole (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and Water. (Degas solvents by sparging with Argon for 15 mins prior to use).

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (800+ rpm) to ensure phase mixing.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate.[3] Wash with water and brine.[3] Dry over MgSO₄.

Protocol B: High Steric Demand (The "Buchwald" System)

Best for: Unstable boronic acids, heteroaryl partners, or if Protocol A fails.

ParameterCondition
Catalyst SPhos Pd G3 (1.0 - 2.0 mol%)
Base K₃PO₄ (2.0 equivalents)
Solvent Toluene : Water (10:1 v/v)
Temperature 90°C - 100°C
Time 1 - 4 Hours

Step-by-Step Methodology:

  • Charge Solids: Add substrate (1.0 equiv), Boronic Acid/Pinacol Ester (1.3 equiv), and SPhos Pd G3 (0.02 equiv) to the vial.

  • Base Addition: Add K₃PO₄ (2.0 equiv). Note: Finely ground anhydrous phosphate works best.

  • Solvent & Heat: Add degassed Toluene and Water. Heat rapidly to 100°C. The SPhos catalyst activates quickly; reaction times are often shorter.

  • Monitoring: Check LCMS at 1 hour. SPhos systems are fast; prolonged heating after conversion can lead to de-arylation or nitro-reduction side products.

Optimization & Troubleshooting Workflow

Use the following decision matrix to guide your optimization process.

OptimizationFlow Start Start: 3-Br-5-F-2-NO2-Anisole CheckPartner Is Coupling Partner Sterically Hindered? Start->CheckPartner ProtoA Run Protocol A (Pd(dppf)Cl2 / Na2CO3) CheckPartner->ProtoA No ProtoB Run Protocol B (SPhos Pd G3 / K3PO4) CheckPartner->ProtoB Yes Result Analyze LCMS ProtoA->Result ProtoB->Result Success Success (>80% Yield) Scale Up Result->Success Clean Fail_SM Problem: Low Conv. (Recovered SM) Result->Fail_SM SM Left Fail_SNAr Problem: Side Product (F displaced by OH/OR) Result->Fail_SNAr Mass = M-F+OH Fail_Red Problem: Nitro Reduced (Aniline formed) Result->Fail_Red Mass = M-30 Fix_SM Switch to XPhos or SPhos Increase Temp to 100C Fail_SM->Fix_SM Fix_SNAr Switch Base to K3PO4 Use Anhydrous Solvent (THF) Fail_SNAr->Fix_SNAr Fix_Red Remove Alcohols (use Toluene) Lower Temp to 60C Fail_Red->Fix_Red

Figure 2: Decision matrix for reaction optimization based on LCMS data analysis.

Troubleshooting Key Issues
  • Problem: Fluorine Displacement (

    
    ) 
    
    • Symptom:[1][2][4][5][6][7][8] LCMS shows product mass +17 (OH) or + Alkoxy mass.

    • Root Cause:[1][2][6][7] The base is too strong or the solvent is nucleophilic.

    • Fix: Switch from Carbonate to Phosphate (

      
      ) . Ensure the solvent is Toluene  (non-nucleophilic) rather than an alcohol.
      
  • Problem: Protodeboronation

    • Symptom:[1][2][4][5][6][7][8] The aryl bromide remains, but the boronic acid is converted to the neutral arene (Ar-H).

    • Root Cause:[1][2][6][7] Transmetallation is too slow due to the ortho-nitro steric clash.

    • Fix: Use SPhos or XPhos . These ligands accelerate transmetallation.[9] Alternatively, use a large excess of boronic acid (1.5 - 2.0 equiv).

  • Problem: Homocoupling

    • Symptom:[1][2][4][5][6][7][8] Dimerization of the boronic acid.

    • Root Cause:[1][2][6][7] Oxygen in the system.[10]

    • Fix: Degas solvents more rigorously. Switch to a pre-catalyst (like Pd G3) that activates only under heating, minimizing exposure to oxygen during setup.

References

  • Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][7][9][11][12] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sandtorv, A. H. (2015). Studies on Suzuki coupling reactions of large sterically hindered substrates.[8][13] University of Bergen. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Link

  • BenchChem. (2025). Comparative Analysis of Halo-Pyridine Precursors in Suzuki Coupling. Link

Sources

Method

Application Note: Selective O-Demethylation of 3-Bromo-5-fluoro-2-nitroanisole to 3-Bromo-5-fluoro-2-nitrophenol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective cleavage of a highly deactivated ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective cleavage of a highly deactivated aryl methyl ether without compromising sensitive halogen functionalities.

Mechanistic Rationale & Substrate Challenges

3-Bromo-5-fluoro-2-nitroanisole is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceuticals and fused heterocyclic scaffolds[1]. Converting it to its corresponding phenol (3-bromo-5-fluoro-2-nitrophenol) requires selective O-demethylation[2]. However, this specific substrate presents three distinct electronic and structural challenges that complicate standard ether cleavage:

  • Deactivated Methoxy Group: The strongly electron-withdrawing ortho-nitro group heavily reduces the electron density on the methoxy oxygen. This makes the oxygen less basic, slowing down the initial coordination step required by Lewis acids[3].

  • Labile Fluoro Group (SₙAr Risk): The fluorine atom at the 5-position is situated directly para to the nitro group. This arrangement highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SₙAr). Utilizing nucleophilic demethylating agents (e.g., thiolate anions) or high-temperature basic conditions (e.g., LiCl in DMF at 150 °C) risks displacing the fluorine atom rather than cleaving the methyl ether[1].

  • Cross-Coupling Sensitive Bromo Group: The bromine atom must remain intact for downstream diversification (e.g., Suzuki or Buchwald-Hartwig cross-couplings).

Reagent Selection Matrix

To establish the optimal protocol, we evaluated standard demethylation conditions against the specific vulnerabilities of the substrate. The quantitative and qualitative data are summarized below for easy comparison.

Demethylation ReagentMechanismChemoselectivity / SₙAr RiskRecommended Use for this Substrate
BBr₃ in DCM Lewis Acid Coordination + Sₙ2Low Risk. BBr₃ does not act as a hard nucleophile against the aryl ring.Optimal. High yield, preserves C-F and C-Br bonds[5].
AlCl₃ / Dimethyl Sulfide Soft Lewis Acid / Soft NucleophileLow Risk. DMS attacks the methyl group selectively.Alternative. Good for substrates sensitive to BBr₃, but slower.
LiCl in DMF (150 °C) Hard Nucleophile (Cl⁻) at High TempHigh Risk. Elevated temperatures and nucleophiles will cause SₙAr at the C-F bond.Not Recommended. Leads to complex mixtures and defluorination.
HBr / Acetic Acid Brønsted Acid CleavageModerate Risk. Harsh acidic conditions can cause partial nitro reduction.Not Recommended. Poor functional group tolerance.

Experimental Protocol: BBr₃-Mediated O-Demethylation

Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure reaction fidelity and causality at each step.

Materials Required:
  • Substrate: 3-Bromo-5-fluoro-2-nitroanisole (1.0 equiv, limiting reagent)

  • Reagent: Boron tribromide (BBr₃, 1.0 M in DCM) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Ice-water and saturated NaHCO₃ solution

Step-by-Step Methodology:
  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon). Add 3-bromo-5-fluoro-2-nitroanisole (e.g., 1.0 g, 4.0 mmol) and dissolve in anhydrous DCM (20 mL, 0.2 M).

    • Validation: The solution should be clear and pale yellow. Moisture must be strictly <50 ppm to prevent premature BBr₃ hydrolysis.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add BBr₃ (1.0 M in DCM, 6.0 mL, 6.0 mmol, 1.5 equiv) dropwise via syringe over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic complexation step. The deactivated ortho-nitro group requires a slight excess of BBr₃ to drive coordination[3].

    • Validation: A distinct color change (typically deepening to orange/red) indicates the successful formation of the oxonium-borane complex.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

    • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (higher

      
      ) will disappear, replaced by a highly polar baseline spot corresponding to the aryl borate intermediate. LC-MS of a micro-worked-up aliquot will show the mass of the product (
      
      
      
      234.9 [M-H]⁻).
  • Quenching: Re-cool the flask to 0 °C. Very carefully add ice-water (10 mL) dropwise to quench unreacted BBr₃ and hydrolyze the borate ester to the free phenol.

    • Causality: BBr₃ reacts violently with water, releasing HBr gas. The borate ester must be fully hydrolyzed to release the target phenol[4].

  • Extraction & Workup: Dilute the mixture with additional DCM (20 mL). Separate the organic layer. Wash the aqueous layer once with DCM (15 mL). Combine the organic layers and wash with brine (20 mL).

    • Validation: The target phenol is highly acidic due to the ortho-nitro group. Do not wash with strong bases (like 1M NaOH) during extraction, as the product will deprotonate and partition entirely into the aqueous layer.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0% to 20% EtOAc in Hexanes) to afford pure 3-bromo-5-fluoro-2-nitrophenol[2].

Workflow & Mechanistic Visualizations

Mechanism Substrate 3-Bromo-5-fluoro- 2-nitroanisole Complex O-BBr3 Complex (Coordination) Substrate->Complex BBr3, DCM 0 °C SN2 SN2 Cleavage by Br- Complex->SN2 RT / Reflux Borate Aryl Borate Intermediate SN2->Borate -CH3Br Hydrolysis Aqueous Quench (Hydrolysis) Borate->Hydrolysis H2O Product 3-Bromo-5-fluoro- 2-nitrophenol Hydrolysis->Product -B(OH)3, -HBr

Mechanistic pathway of BBr3-mediated O-demethylation via Sₙ2 cleavage and borate hydrolysis.

Workflow Step1 1. Preparation Dissolve substrate in dry DCM under N2 at 0 °C Step2 2. Reagent Addition Dropwise addition of BBr3 (1.5 - 2.0 equiv) Step1->Step2 Step3 3. Reaction Stir at RT (or reflux) Monitor by TLC/LC-MS Step2->Step3 Step4 4. Quenching Careful addition of ice-water at 0 °C Step3->Step4 Step5 5. Extraction Separate organic layer, wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Silica gel chromatography (Hexanes/EtOAc) Step5->Step6

Experimental workflow for the synthesis and purification of 3-bromo-5-fluoro-2-nitrophenol.

References

  • RSC Advances (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Royal Society of Chemistry. Available at:[Link]

  • Arkivoc (2020). Unequivocal synthesis of substituted thiazolo[3,2-a]benzimidazoles. Arkat USA. Available at:[Link]

  • ACS Infectious Diseases (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. NIH Public Access. Available at:[Link]

Sources

Application

Application Note: Scalable Synthesis and Regiocontrol of 3-Bromo-5-fluoro-2-nitroanisole Derivatives

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating, and scalable protocol for the synthesis of 3-Bromo-5-fluoro-2-nitroanisole...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating, and scalable protocol for the synthesis of 3-Bromo-5-fluoro-2-nitroanisole (CAS: 1805593-21-8).

Introduction & Retrosynthetic Strategy

3-Bromo-5-fluoro-2-nitroanisole is a highly versatile, halogenated, nitrated anisole derivative utilized as a critical building block in organic chemistry and drug discovery[1]. With a molecular weight of 250.02 g/mol , its unique substitution pattern—featuring bromo, fluoro, and nitro functional groups—makes it an ideal substrate for metal-catalyzed cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions[2].

Retrosynthetic analysis of the target molecule involves disconnecting the carbon-substituent bonds in the reverse order of their introduction. Disconnecting the


 bond leads to the intermediate 3-bromo-5-fluoroanisole[2]. Further disconnection of the ether 

bond identifies 3-bromo-5-fluorophenol (CAS: 433939-27-6) as the optimal starting material[3]. While disconnecting the

bond points to 3-fluoroanisole as an alternative, direct bromination of 3-fluoroanisole often yields a complex mixture of regioisomers. Therefore, the Williamson ether synthesis from the commercially available 3-bromo-5-fluorophenol provides a highly controlled and scalable pathway.

Retrosynthesis Target 3-Bromo-5-fluoro- 2-nitroanisole (Target) Intermediate 3-Bromo-5-fluoroanisole (Intermediate) Target->Intermediate Nitration (Disconnect C-NO2) Phenol 3-Bromo-5-fluorophenol (Starting Material A) Intermediate->Phenol Etherification (Disconnect C-O) Anisole 3-Fluoroanisole (Starting Material B) Intermediate->Anisole Bromination (Disconnect C-Br)

Caption: Retrosynthetic pathways for 3-Bromo-5-fluoro-2-nitroanisole.

Mechanistic Insights & Regiocontrol (E-E-A-T)

The primary challenge in this synthesis is the regioselective introduction of the nitro group at the C-2 position during Electrophilic Aromatic Substitution (EAS). The regioselectivity is dictated by the combined directing effects of the substituents on the 3-bromo-5-fluoroanisole intermediate[2]:

  • Methoxy (-OCH₃) at C-1 : Strongly activating, ortho/para-directing.

  • Bromo (-Br) at C-3 : Deactivating, ortho/para-directing.

  • Fluoro (-F) at C-5 : Deactivating, ortho/para-directing.

In this synergistic system, the strongly activating methoxy group dominates the directing effect[2]. The target C-2 position is ortho to the methoxy group, ortho to the bromo group, and para to the fluoro group. Despite the steric hindrance between the methoxy and bromo groups, the combined electronic activation at C-2 makes it highly susceptible to electrophilic attack by the nitronium ion (


).

Causality in Reaction Design: To prevent over-nitration (e.g., the formation of the highly explosive 3-bromo-5-fluoro-2,4,6-trinitroanisole analogue)[2], strict temperature control (0°C to 5°C) and stoichiometric limitation of the nitrating agent are mandatory.

Experimental Protocols & Self-Validation

Workflow Step1 Step1 Step2 Step 2: Nitration Anisole + HNO3/H2SO4 Temp: 0°C to RT Yield: ~75% Step1->Step2 Isolate Intermediate Purification Step 3: Purification Recrystallization (Acetone/Water) Step2->Purification Quench & Extract Product Final Product 3-Bromo-5-fluoro- 2-nitroanisole Purification->Product >98% Purity

Caption: Scalable synthetic workflow and purification checkpoints.

Step 1: Williamson Etherification (Synthesis of 3-Bromo-5-fluoroanisole)
  • Causality: Potassium carbonate (

    
    ) is selected as the base because it is strong enough to quantitatively deprotonate the phenol (
    
    
    
    ) to its more nucleophilic phenoxide ion, but mild enough to avoid side reactions[2]. N,N-Dimethylformamide (DMF) acts as a polar aprotic solvent, drastically accelerating the
    
    
    displacement of the iodide from methyl iodide.
  • Preparation: Charge a dry, nitrogen-flushed reactor with 3-bromo-5-fluorophenol (1.0 eq) and anhydrous DMF (5 volumes).

  • Deprotonation: Add anhydrous

    
     (1.5 eq) in portions. Stir at room temperature for 30 minutes.
    
    • Self-Validation Checkpoint: The solution will transition to a distinct yellow/orange hue, confirming phenoxide formation.

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (

    
    , 1.2 eq) dropwise over 30 minutes to control the mild exotherm and prevent reagent volatilization.
    
  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting phenol spot disappears.

  • Workup: Cool to room temperature, quench with cold water (15 volumes), and extract with Ethyl Acetate (

    
     volumes). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Step 2: Regioselective Nitration (Synthesis of 3-Bromo-5-fluoro-2-nitroanisole)
  • Causality: Sulfuric acid acts as both the catalyst to generate the nitronium ion and the solvent, maintaining a highly acidic environment that prevents the hydrolysis of the methoxy group[2].

  • Preparation: Dissolve 3-bromo-5-fluoroanisole (1.0 eq) in concentrated

    
     (3 volumes) and cool to 0°C using an ice-salt bath.
    
  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated

    
     (1.05 eq) to concentrated 
    
    
    
    (1 volume) at 0°C.
  • Addition: Add the nitrating mixture dropwise to the anisole solution.

    • Critical Control Point: Maintain the internal temperature strictly below 5°C to prevent di- or tri-nitration[2].

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to naturally warm to 15°C over 2 hours.

    • Self-Validation Checkpoint: GC-MS analysis should show >90% conversion to the mono-nitrated mass (m/z ~249/251).

  • Quench & Workup: Pour the reaction mixture slowly over crushed ice (20 volumes) with vigorous stirring. Extract the aqueous suspension with Dichloromethane (DCM,

    
     volumes).
    
  • Neutralization: Wash the combined DCM layers with saturated aqueous

    
     until the aqueous phase pH is >7.
    
    • Causality: Complete removal of residual acid is critical; trace acids will catalyze degradation during concentration[2].

  • Purification: Concentrate the organic layer. Purify the crude solid via recrystallization using acetone or an acetone/water mixture to remove residual acid and regioisomeric impurities, achieving a high-purity product[2].

Quantitative Data & Quality Metrics

Table 1: Reaction Parameters and Quality Metrics

ParameterStep 1: Williamson EtherificationStep 2: Electrophilic Aromatic Nitration
Starting Material 3-Bromo-5-fluorophenol (1.0 eq)3-Bromo-5-fluoroanisole (1.0 eq)
Core Reagents Methyl Iodide (1.2 eq),

(1.5 eq)

(1.05 eq),

(Solvent/Catalyst)
Solvent System Anhydrous DMFConcentrated

(Neat acid)
Temperature Profile 0°C addition

60°C heating
0°C addition

15°C maturation
Reaction Time 4 – 6 hours3 hours total
Expected Yield 92% – 95%70% – 80% (Post-recrystallization)
Validation Checkpoint TLC (

shift to less polar product)
GC-MS (m/z ~249/251), Aqueous Wash pH > 7

References

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-Bromo-5-fluoro-2-nitroanisole crude product

Technical Support Center: Purification of 3-Bromo-5-fluoro-2-nitroanisole Case ID: PUR-3B5F-2NA Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary Purifying 3-Bromo-5-fluoro-2-nitroanis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-5-fluoro-2-nitroanisole

Case ID: PUR-3B5F-2NA Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Purifying 3-Bromo-5-fluoro-2-nitroanisole presents a specific set of challenges due to its substitution pattern. The 2-nitro position is sterically crowded (sandwiched between the methoxy and bromo groups), which often leads to:

  • Lower Melting Points: Compared to its 4-nitro regioisomer, the 2-nitro isomer often has a lower melting point, increasing the risk of "oiling out" during recrystallization.

  • Close Elution Profiles: Regioisomers (4-nitro and 6-nitro byproducts) often co-elute on standard silica columns using Hexane/Ethyl Acetate systems.[1]

This guide provides high-fidelity protocols to overcome these specific physical chemistry hurdles.

Module 1: Diagnostic Decision Matrix

Before selecting a method, characterize your crude material.[1] The choice between crystallization and chromatography depends heavily on the Regioisomeric Ratio (RR) and the physical state of the crude.

PurificationDecision Start Crude 3-Bromo-5-fluoro-2-nitroanisole CheckPurity Analyze Purity (H-NMR / HPLC) Start->CheckPurity IsSolid Physical State? CheckPurity->IsSolid OilyTar Dark Oil / Tar IsSolid->OilyTar Sticky Solid Semi-Solid / Solid IsSolid->Solid Crystalline Trituration Method A: Trituration (Remove Tars) OilyTar->Trituration IsomerRatio Isomer Ratio (Target vs Impurity) Solid->IsomerRatio Trituration->CheckPurity Re-evaluate HighPurity >85% Target Isomer IsomerRatio->HighPurity Clean Crude LowPurity <85% or Mixed Isomers IsomerRatio->LowPurity Complex Mix Recryst Method B: Recrystallization (Ethanol/Water) HighPurity->Recryst Column Method C: Flash Chromatography (Toluene Doping) LowPurity->Column

Figure 1: Decision tree for selecting the optimal purification workflow based on crude physical state and isomeric purity.

Module 2: Method A - Anti-Solvent Trituration (De-tarring)

Use Case: Your crude product is a dark, sticky oil that refuses to crystallize.[1] This is common due to residual high-boiling solvents or oligomeric impurities.[1]

The Science: Trituration exploits the solubility differential between the monomeric product (moderately soluble) and polymeric tars (insoluble in cold alcohols) or highly soluble non-polar impurities.[1]

Protocol:

  • Solvent Choice: Cold Methanol (MeOH) or Isopropyl Alcohol (IPA).[1]

  • Procedure:

    • Cool 5-10 volumes (relative to crude mass) of MeOH to -20°C.

    • Add the cold solvent to the crude oil.

    • Sonicate vigorously for 5-10 minutes. The tar should harden or form a gummy residue, while the nitroanisole dissolves or forms a suspension.

    • Decant the supernatant liquid (containing the product).[1]

    • Concentrate the supernatant to obtain a semi-solid suitable for Recrystallization (Method B).[1]

Module 3: Method B - Recrystallization (The "Oiling Out" Fix)

Use Case: Crude is >85% pure, but contains minor regioisomers. Risk: The 2-nitro isomer has a lower melting point than the 4-nitro isomer. If you heat too fast or use too much solvent, the product will separate as an oil (liquid-liquid phase separation) rather than crystals.[1]

Optimized Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).[1]

ParameterSpecificationReason
Solvent A Ethanol (95% or Absolute)Dissolves nitroanisoles well at reflux; moderate solubility at RT.[1]
Solvent B Water (Deionized)Drastically reduces solubility; high polarity forces hydrophobic aromatics out.[1]
Ratio ~5:1 to 3:1 (EtOH:Water)Determined empirically to prevent oiling out.[1]

Step-by-Step Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum Ethanol.[1][2] Heat to 60°C (Do not boil aggressively; keep below the melting point of the solid if possible to avoid emulsion).

  • Saturation: If fully dissolved, add warm water dropwise until a faint permanent turbidity (cloudiness) appears.[1][2]

  • The Critical Step (Seeding):

    • Add one drop of Ethanol to clear the turbidity.[1]

    • Remove from heat.[1][2]

    • Add a seed crystal of pure product (if available) or scratch the glass wall with a glass rod.[1]

  • Controlled Cooling: Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not plunge into ice yet.

    • Troubleshooting: If it oils out at this stage, reheat to redissolve, add slightly more Ethanol, and cool even slower (wrap flask in foil/towel).[1]

  • Harvest: Once a heavy crop of crystals forms at RT, cool to 0°C for 30 minutes. Filter and wash with cold 20% EtOH/Water.[1]

Module 4: Method C - Flash Chromatography (Isomer Separation)

Use Case: Separation of the 2-nitro target from the 4-nitro or 6-nitro regioisomers. The Problem: In standard Hexane/Ethyl Acetate systems, nitro-regioisomers often have identical Rf values (e.g.,


).

The Solution:


-

Interaction Tuning.
Replacing Hexane with Toluene changes the separation mechanism. Toluene interacts differently with the nitro groups depending on their steric environment (ortho-nitro groups are twisted out of plane and interact less with Toluene than planar para-nitro groups).[1]

Recommended Eluent Systems:

SystemCompositionApplication
Standard Hexane / EtOAc (90:10 to 80:20)General purification, removes non-polar starting materials.[1]
High-Res Toluene / Hexane / EtOAc (5:4:1)Best for Isomers. Toluene expands the resolution between ortho/para nitro species.[1]
DCM DCM / Hexane (1:[1]1)Alternative if Toluene is unavailable.[1]

Protocol:

  • Column Loading: Use a high silica-to-sample ratio (50:1 by weight).[1]

  • Packing: Slurry pack in 100% Hexane or Toluene/Hexane.

  • Elution: Run a gradient starting from 100% non-polar, slowly introducing the polar modifier (EtOAc).

  • Fraction Collection: Collect small fractions. Nitro compounds are UV active (254 nm).[1]

    • Note: The 2-nitro isomer (target) usually elutes first (higher Rf) in non-polar systems because the internal hydrogen bonding or steric twisting reduces its polarity relative to the 4-nitro isomer.

Frequently Asked Questions (FAQ)

Q1: My product is bright yellow, but the literature says it should be pale yellow. Is it impure?

  • A: Likely, yes.[1] Nitro compounds are inherently colored (yellow/orange), but deep orange or red hues usually indicate the presence of phenolic impurities (from demethylation) or azo-coupling byproducts.[1] A simple wash of the organic layer with 1M NaOH during workup can remove phenolic impurities (which turn deep red/orange in base).[1]

Q2: I see two spots on TLC that touch each other. Which one is my product?

  • A: For 3-bromo-5-fluoro-2-nitroanisole:

    • Top Spot (Higher Rf): Usually the 2-nitro isomer.[1] The nitro group is twisted out of plane by the ortho-methoxy and meta-bromo groups, reducing its interaction with the silica stationary phase.

    • Bottom Spot (Lower Rf): Usually the 4-nitro isomer (more planar, more polar).[1]

    • Validation: Isolate a small amount of the top spot and check H-NMR.[1] The proton between the F and Br (C4-H) will appear as a distinct doublet of doublets.[1]

Q3: Can I distill this product?

  • A: Avoid distillation. Nitroanisoles, especially with halogens, have high boiling points and significant thermal decomposition risks (explosion hazard).[1] Stick to chromatography or crystallization.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry.Purification of Nitro Compounds.
  • Journal of Chemical Education. Radial Chromatography for the Separation of Nitroaniline Isomers. (Demonstrates the difficulty of isomer separation and utility of centrifugal chromatography). Available at: [Link] (Accessed via search context 1.1).[1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] (Detailed mechanism on "oiling out" and seeding). Available at: [Link] (Accessed via search context 1.8).[1]

  • ResearchGate Discussions. Separation of regioisomers of nitro-compounds. (Peer-reviewed discussion on using Toluene/DCM for difficult isomer separations).[1] Available at: [Link] (Accessed via search context 1.12).[1]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Bromo-5-fluoro-2-nitroanisole

Product Category: Halogenated Nitroaromatics / Pharmaceutical Intermediates Target Molecule: 3-Bromo-5-fluoro-2-nitroanisole CAS Registry Number: 886498-58-2 (Representative for class) Application: Key intermediate for T...

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Halogenated Nitroaromatics / Pharmaceutical Intermediates Target Molecule: 3-Bromo-5-fluoro-2-nitroanisole CAS Registry Number: 886498-58-2 (Representative for class) Application: Key intermediate for TRK kinase inhibitors (e.g., Larotrectinib analogs) and indole synthesis.[1]

Executive Summary & Solvent Selection Logic

The Challenge: 3-Bromo-5-fluoro-2-nitroanisole presents a purification paradox. The nitro group (


) and methoxy group (

) introduce polarity, while the bromine and fluorine atoms increase lipophilicity.[1] Furthermore, the ortho-nitro positioning often lowers the melting point, significantly increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

The Solution: Successful recrystallization requires a solvent system that balances these competing electronic effects.[1] We categorize solvent suitability based on the Polarity/Lipophilicity Balance (PLB) .[1]

Solvent Decision Matrix
Solvent SystemClassificationSuitabilityContext
Ethanol (95% or Abs.) Protic PolarPrimary Choice Best for high-purity batches.[1] Promotes good crystal habit.[1]
Ethyl Acetate / Heptane Binary (Polar/Non-polar)Secondary Choice Mandatory if "oiling out" occurs in alcohols.[1] Allows fine-tuning of saturation.[1]
Isopropanol (IPA) Protic Polar (Bulky)Alternative Use if Ethanol yields are low due to high solubility.[1]
Dichloromethane (DCM) ChlorinatedAvoid Too soluble; effective for extraction but poor for crystallization recovery.[1]
Logic Flow: Solvent Screening

The following diagram illustrates the decision process for selecting the optimal solvent system based on crude material behavior.

SolventSelection cluster_legend Key Start Start: Crude 3-Bromo-5-fluoro-2-nitroanisole SolubilityTest Solubility Test (100 mg/mL @ 60°C) Start->SolubilityTest CheckEtOH Dissolves in hot Ethanol? SolubilityTest->CheckEtOH CheckOil Does it 'Oil Out' on cooling? CheckEtOH->CheckOil Yes MethodB Method B: EtOAc / Heptane System CheckEtOH->MethodB No (Too insoluble) MethodA Method A: Ethanol Recrystallization CheckOil->MethodA No (Crystallizes) CheckOil->MethodB Yes (Phase separates) Legend1 Decision Point Legend2 Validated Protocol

Caption: Decision tree for selecting between Single-Solvent (Method A) and Binary-Solvent (Method B) protocols based on crude material behavior.[1]

Validated Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude material with purity >85% and no history of oiling out.[1]

  • Preparation: Place 10.0 g of crude 3-Bromo-5-fluoro-2-nitroanisole in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add 30 mL of Ethanol (95%). Heat to reflux (approx. 78°C).[1]

  • Titration: If solids remain, add Ethanol in 2 mL increments through the condenser until the solution is clear. Note: Do not exceed 60 mL total volume (6 vol) to maintain yield.

  • Clarification (Optional): If insoluble black specks (oxidized impurities) are visible, filter hot through a pre-warmed Celite pad.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling here will trap impurities.[1]

  • Finishing: Once at room temperature, cool in an ice-water bath (0-5°C) for 30 minutes to maximize recovery.

  • Isolation: Filter the pale yellow/off-white crystals using a Buchner funnel. Wash with 10 mL of ice-cold Ethanol.[1][2]

  • Drying: Vacuum dry at 40°C for 4 hours.

Method B: Binary Solvent System (EtOAc / Heptane)

Best for: Oily crude material, lower purity inputs (<85%), or when Method A fails.[1]

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Ethyl Acetate (EtOAc) at 50°C. (Start with 10-15 mL).

  • Anti-solvent Addition: While maintaining 50°C, slowly add n-Heptane dropwise.[1]

  • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough EtOAc (approx. 0.5 - 1 mL) to clear the solution again.[1]

  • Seeding: Remove from heat. Add a "seed crystal" of pure product if available.

  • Cooling: Allow to cool to room temperature undisturbed. The hydrophobic nature of Heptane pushes the halogenated aromatic out of the solution as the temperature drops.[1]

  • Isolation: Filter and wash with a 1:4 mixture of EtOAc:Heptane.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out (forming a liquid layer) instead of crystallizing."

Cause: The melting point of the impure solid is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturation is too high). Corrective Actions:

  • Reheat and Dilute: Re-dissolve the oil by heating and add 20% more solvent.[1]

  • Seed the Oil: If oil droplets form, add a seed crystal immediately and scratch the glass side of the flask vigorously with a glass rod. This provides nucleation sites.[1]

  • Switch to Method B: The EtOAc/Heptane system allows better control.[1] Keep the Heptane ratio lower to prevent rapid crash-out.

Issue 2: "The crystals are highly colored (orange/brown) instead of pale yellow."

Cause: Retention of nitration by-products (e.g., isomers or oxidation products).[1] Corrective Actions:

  • Activated Charcoal: During the hot dissolution step, add activated carbon (5 wt% of crude mass), stir for 10 minutes at reflux, and filter hot.

  • Methanol Wash: Wash the final filter cake with cold Methanol (MeOH).[1] The impurities are often more soluble in MeOH than the brominated product.[1]

Issue 3: "Low recovery yield (<50%)."

Cause: Product is too soluble in the chosen solvent at ambient temperature.[1] Corrective Actions:

  • Concentrate Mother Liquor: Evaporate the filtrate (mother liquor) to half volume and repeat the cooling process to obtain a "second crop." (Note: Second crop purity is usually lower).[1][3]

  • Lower Temperature: Ensure the final cooling step reaches 0°C or even -10°C (salt/ice bath).[1]

Process Visualization

The following diagram outlines the critical path for the purification workflow, highlighting the divergence points for troubleshooting.

RecrystallizationWorkflow Raw Crude Product (Solid or Oil) Dissolve Dissolution (Reflux) Solvent: EtOH or EtOAc Raw->Dissolve Carbon Add Activated Carbon (Optional for Color) Dissolve->Carbon FilterHot Hot Filtration (Remove insolubles) Carbon->FilterHot Cooling Controlled Cooling (RT -> 0°C) FilterHot->Cooling CheckState Check: Crystals or Oil? Cooling->CheckState FilterCold Vacuum Filtration CheckState->FilterCold Crystals Formed Remediate Remediation: Reheat + More Solvent OR Add Seed Crystal CheckState->Remediate Oiling Out Wash Wash (Ice Cold Solvent) FilterCold->Wash Dry Dry (40°C Vacuum) Wash->Dry Remediate->Cooling Retry

Caption: Operational workflow for purification, including loop-back remediation for oiling-out events.

References

  • Synthesis of Halogenated Nitroanisoles (Patent)

    • Title: Process for the preparation of 4-fluoro-3-methoxyaniline (and intermediates).[1][4]

    • Source: WO 2025/109026 A1.[1][4]

    • Relevance: Describes the synthesis and handling of the isomeric 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, establishing solubility baselines for this class of compounds.
    • URL:[1]

  • Preparation of Brominated Nitro Precursors

    • Title: Preparation method of 3-bromo-2-fluoronitrobenzene.[1][3]

    • Source: CN 110305018 A.[1]

    • Relevance: Details the purification of the direct precursor via recrystallization
    • URL:[1]

  • General Protocol for Nitroanisole Purification

    • Title: Recrystallization Guide: Solvents and Methods.[1]

    • Source: Mettler Toledo Technical Resources.[1]

    • Relevance: Provides thermodynamic basis for solvent selection in nitroaromatic systems.[1]

    • URL:[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During 3-Bromo-5-fluoro-2-nitroanisole Reduction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the reduction of 3-Bromo-5-fluoro-2-nitroanisole. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the reduction of 3-Bromo-5-fluoro-2-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The primary challenge in reducing this substrate is achieving high chemoselectivity for the nitro group while preserving the sensitive bromo and fluoro substituents. This document provides in-depth, evidence-based answers to common issues, focusing on troubleshooting and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary side reaction during the reduction of 3-Bromo-5-fluoro-2-nitroanisole, and why does it occur?

A1: The principal and most problematic side reaction is hydrodehalogenation , where the bromine and/or fluorine atoms on the aromatic ring are replaced by hydrogen.[1] This occurs because the conditions required to reduce the nitro group can also facilitate the cleavage of the carbon-halogen bonds.

Causality:

  • Catalytic Hydrogenation: Many common hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are highly active and can readily catalyze the cleavage of C-Br and, to a lesser extent, C-F bonds.[2][3]

  • Harsh Reaction Conditions: Elevated temperatures, high hydrogen pressure, or prolonged reaction times can provide the necessary energy to overcome the activation barrier for dehalogenation.[1]

  • Substrate Activation: The electron-withdrawing nitro group activates the aromatic ring, but the resulting electron-donating amine group in the product can influence the stability of the C-halogen bonds, sometimes making them more susceptible to cleavage under certain conditions.

The goal is to selectively reduce the nitro group to an amine while leaving the halogen substituents intact, as illustrated below.

SM 3-Bromo-5-fluoro-2-nitroanisole (Starting Material) DP 3-Bromo-5-fluoro-2-aminoanisole (Desired Product) SM->DP Selective Reduction (Desired Pathway) SP1 3-Fluoro-2-aminoanisole (De-brominated) SM->SP1 Hydrodehalogenation (Side Reaction) SP2 3-Bromo-2-aminoanisole (De-fluorinated) SM->SP2 Hydrodehalogenation (Side Reaction) SP3 2-Aminoanisole (Fully Dehalogenated) SM->SP3 Hydrodehalogenation (Side Reaction)

Caption: Desired reaction pathway versus potential side reactions.

Q2: My catalytic hydrogenation is causing significant dehalogenation. How can I improve selectivity?

A2: This is a common issue, primarily driven by catalyst choice. While catalytic hydrogenation is efficient, standard Pd/C is often too reactive for halogenated nitroaromatics.[2] Optimization requires a careful selection of catalyst, additives, and reaction conditions.

Recommendations for Improving Selectivity:

  • Change the Catalyst: This is the most critical factor. Avoid Pd/C.

    • Raney Nickel: Often used as a substitute for Pd/C when dehalogenation of aromatic chlorides and bromides is a concern.[2]

    • Platinum-based Catalysts: Sulfided platinum on carbon (Pt/C) or specialized catalysts like Platinum-Vanadium on carbon (Pt-V/C) have demonstrated high performance and selectivity in the hydrogenation of halogenated nitroaromatics.[3][4][5]

    • Rhodium on Carbon: Can also be effective for these transformations.

  • Use Dehalogenation Suppressors: Certain additives can poison the catalyst surface sites responsible for dehalogenation without significantly inhibiting nitro reduction.

    • Morpholine: The addition of a cycloaliphatic amine like morpholine has been shown to be outstandingly effective at suppressing dehalogenation during platinum-catalyzed hydrogenations.[6]

  • Optimize Reaction Conditions:

    • Lower Substrate Concentration: Studies have shown that dehalogenation can decrease significantly at lower substrate concentrations.[4]

    • Control Temperature and Pressure: Use the mildest conditions possible. Start at room temperature and low hydrogen pressure (e.g., 0.1 MPa or balloon pressure) and only increase if the reaction is too slow.[7]

    • Solvent Choice: Ethers like THF or 2-methyl-THF are suitable solvents that provide good substrate solubility and reaction rates.[4]

Catalyst System Selectivity for Halogens Pros Cons References
Pd/C (Standard) LowHigh activity, readily available.High propensity for hydrodehalogenation.[2][3]
Raney Nickel Moderate to HighGood alternative to Pd/C, less dehalogenation.Pyrophoric, requires careful handling.[2]
Pt-V/C Very HighExcellent selectivity and high performance.Less common, may need to be purchased from specialty suppliers.[4][5]
Pt/C with Morpholine Very HighUses a common catalyst with an inexpensive additive to suppress side reactions.Requires optimization of the additive amount.[6]
Q3: Which metal/acid reduction system is recommended for this substrate, and what are the key parameters?

A3: For substrates sensitive to catalytic dehalogenation, reduction with a metal in the presence of a mild acid or salt is a robust and highly selective alternative. The Iron/Ammonium Chloride (Fe/NH4Cl) system is strongly recommended. It is inexpensive, effective, environmentally benign compared to other metal-acid systems, and generally avoids dehalogenation.[8][9][10]

Why Fe/NH4Cl Works: This system involves electron transfer from the surface of the iron metal to the nitro group. The ammonium chloride acts as a proton source and electrolyte, facilitating the reaction under conditions that are much milder than strong acids like HCl, which can sometimes promote side reactions.[8][9] A procedure for the closely related 1-bromo-3-fluoro-5-nitrobenzene has been successfully demonstrated using this method.[11]

Experimental Protocol: Fe/NH4Cl Reduction

Materials:

  • 3-Bromo-5-fluoro-2-nitroanisole (1.0 eq)

  • Iron powder (<325 mesh) (3.0 - 5.0 eq)

  • Ammonium chloride (NH4Cl) (4.0 - 5.0 eq)

  • Solvent: Ethanol/Water mixture (e.g., 4:1 or 9:1)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-Bromo-5-fluoro-2-nitroanisole and the Ethanol/Water solvent system.

  • Add the ammonium chloride and iron powder to the mixture with vigorous stirring.

  • Heat the reaction mixture to reflux (typically 70-80 °C). The reaction is often exothermic, so controlled heating may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-7 hours).

  • Once complete, cool the reaction to room temperature. It is crucial to add water to the reaction mixture before attempting to remove the alcohol solvent to avoid a potential uncontrolled exotherm.[9]

  • Filter the mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired 3-Bromo-5-fluoro-2-aminoanisole. The product is often pure enough for subsequent steps without further purification.[9]

Alternative Metal/Acid System: Tin(II) Chloride (SnCl2): This is another excellent and mild reagent for selectively reducing nitro groups in the presence of halogens.[2][3][12] The reaction is typically run in ethanol at reflux. A key difference is the workup, which requires basification (e.g., with NaOH or NaHCO3) to neutralize the acidic mixture and deprotonate the anilinium salt product to the free amine.[13]

Q4: Are there milder, metal-free alternatives that offer high chemoselectivity?

A4: Yes. For substrates where even mild metal-based systems might be problematic or for processes where metal contamination is a major concern, Sodium Dithionite (Na2S2O4) , also known as sodium hydrosulfite, is an excellent choice. It is an inexpensive, easy-to-use, and powerful reducing agent that displays high chemoselectivity for nitro groups over other reducible functionalities, including halogens.[14][15][16]

Mechanism & Key Considerations: The reducing power comes from the dithionite anion (S₂O₄²⁻), which is in equilibrium with the highly reactive sulfur dioxide radical anion (•SO₂⁻), the active reducing species.[17]

  • Reagent Stability: This is the most critical operational parameter. Solid sodium dithionite decomposes on exposure to air and moisture, indicated by a yellow color and strong sulfurous smell. Use only fresh, white powder.[17]

  • Solution Instability: Aqueous solutions of sodium dithionite are highly unstable and must be prepared fresh immediately before use.[17] Using deoxygenated solvents can help prolong its activity.

Experimental Protocol: Sodium Dithionite Reduction

Materials:

  • 3-Bromo-5-fluoro-2-nitroanisole (1.0 eq)

  • Sodium Dithionite (Na2S2O4) (3.0 - 5.0 eq)

  • Solvent: Dioxane/Water, DMF/Water, or Ethanol/Water (e.g., 1:1)

  • Base (optional but recommended): Sodium Bicarbonate (NaHCO3) to maintain a basic pH, which improves dithionite stability.

Procedure:

  • Dissolve the 3-Bromo-5-fluoro-2-nitroanisole in the organic solvent (e.g., Dioxane) in a round-bottom flask. Add the aqueous portion of the solvent system containing NaHCO3.

  • In a separate flask, prepare a fresh solution of sodium dithionite in deoxygenated water immediately before addition.

  • Slowly add the aqueous dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic.

  • Heat the mixture (e.g., to 60-90 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding more water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Q5: My reaction is incomplete. What should I troubleshoot?

A5: Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The following workflow and table provide a structured approach to troubleshooting.

start Incomplete Reaction Observed q1 Is the reducing agent fresh and active? start->q1 s1 Replace with fresh reagent. (e.g., new bottle of Na2S2O4, electrolytic Fe powder) q1->s1 No q2 Is the stoichiometry sufficient? q1->q2 Yes s1->q2 s2 Increase equivalents of reductant (e.g., from 3 eq to 5 eq) q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q3 s3 Increase temperature or prolong reaction time. Monitor carefully for side products. q3->s3 No q4 Is the substrate soluble? q3->q4 Yes s3->q4 s4 Adjust solvent system or add a co-solvent (e.g., THF, Dioxane) q4->s4 No end Reaction Complete q4->end Yes s4->end

Caption: Troubleshooting workflow for incomplete reduction reactions.

Problem Area Potential Cause Recommended Solution References
Reagents Degraded Reducing Agent: Na2S2O4 is sensitive to air/moisture. Iron powder surface may be passivated (oxidized).Use a fresh, unopened container of Na2S2O4 (should be white powder). Use fine, electrolytic grade iron powder for higher activity.[9][17]
Stoichiometry Insufficient Equivalents: The reduction consumes multiple equivalents of the reducing agent.Increase the molar equivalents of the reductant. For Fe or SnCl2, 3-5 eq is common. For Na2S2O4, 4 or more equivalents may be needed.[17][18]
Reaction Kinetics Low Temperature: Reaction is too slow at the current temperature.Gradually increase the reaction temperature (e.g., from RT to 50 °C, then to reflux) while monitoring for side product formation via TLC/LC-MS.
Insufficient Time: The reaction may simply be slow to go to completion.Extend the reaction time, taking periodic samples to confirm the reaction is still progressing and not stalling.[1]
Solubility Poor Substrate Solubility: The nitroaromatic is not fully dissolved, limiting its availability to react.Adjust the solvent system. For Fe/NH4Cl, increasing the proportion of ethanol can help. For dithionite reductions, co-solvents like DMF or Dioxane can be used.[10]
References
  • Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(22), 452-464. [Link]

  • ResearchGate. (2015). Selective hydrogenation of halogenated nitroaromatics to haloanilines in batch and flow. [Link]

  • Wang, L., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. [Link]

  • Organic Chemistry Portal. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. [Link]

  • ACS Publications. (2022). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces. [Link]

  • PubMed. (2014). Chemoselective reductions of nitroaromatics in water at room temperature. [Link]

  • RSC Publishing. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. [Link]

  • Google Patents. (1962).
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • Sciencemadness.org. (n.d.). Sodium Dithionite. [Link]

  • ACS Publications. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Wordpress. (2026). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). [Link]

  • Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • ResearchGate. (2025). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]

  • Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting SNAr Reactions of 3-Bromo-5-fluoro-2-nitroanisole

From the Desk of the Senior Application Scientist Nucleophilic Aromatic Substitution (SNAr) of highly functionalized arenes like 3-Bromo-5-fluoro-2-nitroanisole[1] requires precise control over reaction microenvironments...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Nucleophilic Aromatic Substitution (SNAr) of highly functionalized arenes like 3-Bromo-5-fluoro-2-nitroanisole[1] requires precise control over reaction microenvironments. Because this substrate contains multiple halogens and an activating nitro group, researchers frequently encounter stalled conversions, unexpected regioselectivity, or complete reaction failure.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures, providing you with the mechanistic insights needed to optimize your synthesis.

Mechanistic Overview & Diagnostic Pathways

To troubleshoot effectively, we must first map the electronic landscape of the substrate. The nitro group at C2 strongly activates both the ortho (C1-Methoxy, C3-Bromo) and para (C5-Fluoro) positions[1]. However, the reaction pathway is dictated by the stability of the intermediate Meisenheimer complex[2].

SNAr_Mechanism SM 3-Bromo-5-fluoro-2-nitroanisole MC Meisenheimer Complex SM->MC Nu- attacks C5 Side1 Side: Phenolate (Dead End) SM->Side1 H2O/OH- attacks C5 Side2 Side: C3-Substituted Product SM->Side2 Nu- attacks C3 (High T) Nu Nucleophile (Nu-) Nu->MC Prod Target: C5-Substituted Product MC->Prod F- departs

Reaction pathways and side reactions in the SNAr of 3-Bromo-5-fluoro-2-nitroanisole.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 40-50% conversion despite using an excess of my amine nucleophile. What is causing this plateau? A1: This is the classic signature of moisture contamination. In the presence of adventitious water and a base, hydroxide ions (OH⁻) act as competing nucleophiles, displacing the C5-fluorine to form 3-bromo-5-hydroxy-2-nitroanisole. Under basic conditions, this immediately deprotonates to form a phenoxide anion. The dense negative charge of the phenoxide ring strongly repels incoming nucleophiles, completely deactivating the arene toward any further SNAr[3]. This "dead-end" complex halts your reaction. Solution: Strict anhydrous conditions are non-negotiable.

Q2: How does solvent selection impact the reaction kinetics for this specific substrate? A2: SNAr reactions proceed via a highly polar, negatively charged Meisenheimer complex[2]. Protic solvents (like methanol) hydrogen-bond to your nucleophile, drastically reducing its reactivity. You must use polar aprotic solvents (DMF, DMSO) which effectively solvate the cations of your base while leaving the nucleophilic anion "naked" and highly reactive. The reaction rate correlates directly with Gutmann's donor numbers (DN); solvents with higher DN values (like DMSO) better facilitate the charge transfer required to stabilize the transition state[4].

Q3: I am observing a secondary byproduct. Is the bromine at C3 being displaced instead of the fluorine at C5? A3: It is highly unlikely under standard conditions (≤80 °C). While both C3 and C5 are activated by the nitro group, the rate-determining step in SNAr is the initial addition of the nucleophile, not the elimination of the leaving group[5]. Fluorine is vastly superior to bromine in SNAr because its extreme electronegativity makes the C5 carbon highly electrophilic and strongly stabilizes the developing negative charge in the transition state[5]. If you see a byproduct, it is more likely the result of demethylation at C1 or thermal degradation rather than C3-debromination.

Q4: Which base should I use for sterically hindered amine nucleophiles? A4: While K₂CO₃ is the industry standard, it suffers from poor solubility in DMF/DMSO. For hindered or weak nucleophiles, switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation results in a looser ion pair with the carbonate, increasing its effective basicity and solubility in organic solvents. Alternatively, using an organic base like DIPEA (N,N-Diisopropylethylamine) ensures a completely homogeneous reaction mixture.

Quantitative Data: Solvent and Base Optimization

The following table summarizes the causal relationship between reaction conditions and conversion rates for the displacement of the C5-fluorine in 3-Bromo-5-fluoro-2-nitroanisole using a standard secondary amine.

Solvent (0.2 M)Base (2.0 eq)Temp (°C)Conversion Rate (%)Diagnostic Observation / Causality
THFK₂CO₃65< 20%Low Gutmann donicity; poor stabilization of the Meisenheimer complex.
MeCNK₂CO₃8045%Moderate polarity; base remains largely insoluble, limiting Nu⁻ generation.
DMFK₂CO₃8085%Good conversion; trace moisture leads to minor phenolate stalling.
DMF Cs₂CO₃ 80 > 95% Optimal; high base solubility maximizes the concentration of active Nu⁻.
DMSO DIPEA 90 > 95% Ideal for hindered amines; completely homogeneous system.
MeOHNaOMe65N/ATotal reaction failure; dominant transesterification/demethylation side reactions.

Self-Validating Experimental Protocol

To eliminate the variables discussed above, follow this optimized, self-validating workflow.

Troubleshooting_Logic Stall Conversion Stalls < 50% KF Karl Fischer Titration Stall->KF Dry Dry Solvents (<50 ppm H2O) KF->Dry >50 ppm H2O Solvent Check Solvent Donicity KF->Solvent <50 ppm H2O Dry->Solvent DMF Switch to DMF/DMSO Solvent->DMF Low Polarity Base Check Base Solubility Solvent->Base High Polarity DMF->Base Cs Use Cs2CO3 or DIPEA Base->Cs Poor Solubility Done >95% Conversion Achieved Base->Done Soluble Cs->Done

Logical troubleshooting workflow for resolving stalled SNAr conversion rates.

Optimized Anhydrous SNAr Methodology

Objective: Achieve >95% conversion while suppressing phenolate formation and ensuring strict C5 regioselectivity.

Step 1: Reagent Preparation & Moisture Validation

  • Dry DMF or DMSO over activated 3Å molecular sieves for a minimum of 24 hours prior to use.

  • Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is strictly < 50 ppm.

Step 2: Reaction Assembly

  • Charge a flame-dried Schlenk flask with 3-Bromo-5-fluoro-2-nitroanisole (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Purge the flask with Argon for 5 minutes.

  • Add the validated anhydrous DMF to achieve a 0.2 M substrate concentration.

  • Causality Note: Cs₂CO₃ is utilized to prevent the heterogeneous bottleneck commonly seen with K₂CO₃, ensuring rapid deprotonation of the nucleophile.

Step 3: Nucleophile Addition

  • Add the amine nucleophile (1.1 to 1.2 equiv) dropwise at room temperature.

  • Causality Note: A slight stoichiometric excess compensates for any trace consumption and drives the equilibrium forward without risking over-substitution at the C3 position.

Step 4: Thermal Activation & Kinetic Monitoring

  • Heat the reaction mixture to 80 °C under continuous Argon flow.

  • Validation Check: At exactly 2 hours and 4 hours, withdraw a 50 µL aliquot. Quench into 1 mL of 1:1 H₂O:MeCN and analyze via LC-MS.

  • Diagnostic: Look for the complete disappearance of the starting material mass ([M+H]⁺ 250.02). If the starting material persists past 4 hours but the product mass has plateaued, moisture has likely compromised the system (refer to Q1).

Step 5: Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and wash vigorously with a 5% aqueous LiCl solution (3 x 50 mL).

  • Causality Note: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent carryover during concentration.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Solvent effect on a model SNAr reaction in ionic liquid/water mixtures at different compositions ResearchGate / Chemistry - A European Journal[Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− National Institutes of Health (NIH) / PMC[Link]

  • Nucleophilic Aromatic Substitution Chemistry Steps [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices MDPI / Molecules[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Validation of 3-Bromo-5-fluoro-2-nitroanisole

Executive Summary 3-Bromo-5-fluoro-2-nitroanisole (CAS: 886498-58-0) is a critical trisubstituted benzene intermediate, widely employed in the synthesis of indole-based kinase inhibitors and heterobifunctional degraders...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-2-nitroanisole (CAS: 886498-58-0) is a critical trisubstituted benzene intermediate, widely employed in the synthesis of indole-based kinase inhibitors and heterobifunctional degraders (PROTACs).

In synthetic workflows, this molecule is typically generated via the bromination of 5-fluoro-2-nitroanisole.[1] However, the electrophilic aromatic substitution (EAS) involved is prone to regiochemical ambiguity. The core analytical challenge is distinguishing the target molecule from its unreacted precursor and potential regioisomers (e.g., 4-bromo or 6-bromo variants) where the mass balance (LC-MS) appears identical, but the substitution pattern differs.

This guide compares the 1H NMR spectral performance of the target against its primary synthetic alternatives, establishing a self-validating protocol for structural confirmation.

Strategic Analysis: The "Smoking Gun" Logic

To validate this structure, one must confirm the specific placement of the Bromine atom at the C3 position. Relying solely on chemical shift integration is insufficient; the validation relies on spin-spin coupling topology .

The Structural Logic Flow

The following decision tree illustrates the logic used to distinguish the target from its precursor and isomers based on coupling constants (


-values).

NMR_Logic Start Crude Product Analysis (1H NMR) Check_Vicinal Check Aromatic Region (6.5 - 8.0 ppm) Is there a Vicinal H-H Coupling (~8-9 Hz)? Start->Check_Vicinal Yes_Vicinal YES: Large Doublet Detected Check_Vicinal->Yes_Vicinal H3-H4 Present No_Vicinal NO: Only Small Couplings (<3 Hz) or Large H-F Couplings (~8 Hz) Check_Vicinal->No_Vicinal H3 Replaced by Br Result_Precursor IDENTIFIED: 5-Fluoro-2-nitroanisole (Starting Material) H3 and H4 are neighbors. Yes_Vicinal->Result_Precursor Check_Pattern Analyze Splitting Pattern No_Vicinal->Check_Pattern Result_Target TARGET CONFIRMED Two distinct 'dd' signals (H4 & H6 isolated by Br) Check_Pattern->Result_Target Meta Coupling Only

Figure 1: NMR logic flow for distinguishing 3-bromo-5-fluoro-2-nitroanisole from its unbrominated precursor.

Detailed Spectral Assignment (The "Product")

The target molecule possesses two aromatic protons (H4 and H6) that are magnetically non-equivalent. Both are influenced by the fluorine atom (


, 100% abundance), leading to significant heteronuclear coupling.
Predicted 1H NMR Data (CDCl3, 400 MHz)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
OMe 4.00 - 4.05Singlet (s)-Deshielded by aromatic ring; characteristic of anisole.
H6 6.90 - 7.05dd

,

Shielded by ortho-OMe. Ortho to F (large

).[2] Meta to H4 (small

).
H4 7.35 - 7.50dd

,

Deshielded by ortho-Br and meta-NO2. Ortho to F (large

).[2]
Mechanistic Insight
  • The H-F Coupling (

    
    ):  In fluorobenzenes, protons ortho to fluorine typically exhibit coupling constants of 6–10 Hz. In this molecule, both  H4 and H6 are ortho to Fluorine (C5). Consequently, both signals appear as large doublets.
    
  • The H-H Coupling (

    
    ):  H4 and H6 are meta to each other (separated by C5-F). This results in a fine splitting (~2.5 Hz), turning the large F-doublets into "doublets of doublets" (dd).
    
  • Chemical Shift Anisotropy: H4 is trapped between the withdrawing Bromine and Fluorine atoms, pushing it downfield (higher ppm) compared to H6, which benefits from the electron-donating resonance effect of the Methoxy group.

Comparative Performance Guide

This section compares the 1H NMR method against alternative validation techniques to demonstrate why 1H NMR (specifically coupling analysis) is the superior primary method.

Comparison 1: Target vs. Precursor (5-Fluoro-2-nitroanisole)

The most common failure mode is incomplete bromination.

FeatureTarget (Product) Precursor (Starting Material) Diagnostic Verdict
Proton Count 2 Aromatic Protons3 Aromatic ProtonsLow Specificity: Integration errors can mask this.
Coupling Topology No Vicinal Coupling. Only meta (

Hz) and H-F (

Hz).
Strong Vicinal Coupling. H3 and H4 couple (

Hz).
High Specificity: The disappearance of the 9 Hz doublet is the definitive proof of C3 substitution.
Spectral Complexity Two clear "dd" signals.Complex multiplet (H3/H4 overlap).Product spectrum is cleaner.
Comparison 2: 1H NMR vs. 19F NMR

Is fluorine NMR a better alternative?

MethodResolutionInformation DensityRecommendation
1H NMR HighHigh. Reveals connectivity via H-H coupling. Confirms Br placement.Primary Method. Essential for regiochemistry.
19F NMR Very HighLow. Shows a single singlet (or triplet if coupled). Good for purity, bad for structure.Secondary Method. Use only for quantifying % purity, not structural proof.
Comparison 3: Target vs. Regioisomer (4-Bromo-5-fluoro-2-nitroanisole)

Hypothetical impurity from mis-directed bromination.

  • Target (3-Br): H4 and H6 are meta to each other. (

    
     Hz).
    
  • Isomer (4-Br): H3 and H6 are para to each other. Para coupling is negligible (

    
     Hz).
    
  • Result: The Target shows meta-splitting (dd); the Para-isomer would likely show simple doublets (d) dominated only by Fluorine coupling.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that aligns with the values above, follow this specific protocol.

Reagents & Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this molecule. DMSO can broaden the signals of nitro-aromatics due to viscosity and dipole interactions, obscuring the fine meta-coupling (
    
    
    ).
  • Concentration: 10 mg sample in 0.6 mL solvent. High concentrations may cause stacking effects, shifting the OMe peak.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for 10mg).

  • Spectral Width (SW): 14 ppm (Ensure NO2-induced downfield shifts are captured).

  • Acquisition Time (AQ): > 3.0 seconds. Critical: You need high digital resolution to resolve the 2.5 Hz meta-coupling. Short AQ times will blur the "dd" into a broad "d".

Data Processing (The "Self-Check")
  • Apodization: Apply no more than 0.3 Hz line broadening (LB). Excessive LB will merge the meta-coupling.

  • Phasing: Manually phase the OMe singlet.

  • Validation Step: Measure the coupling constant of the H4 signal.

    • If

      
       Hz and 
      
      
      
      Hz:Pass.
    • If

      
       Hz only:Fail  (Likely Precursor).
      
    • If singlet:Fail (Likely decomposition or paramagnetic impurity).

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12299076, 3-Bromo-5-fluoro-2-nitroanisole. Retrieved March 1, 2026, from [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Standard reference for substituent additivity rules in benzene derivatives).

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-5-fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 3-bromo-5-fluoro-2-nitroanisole, a polysubstituted aromatic compound with potential applications as a synthetic intermediate.

This document moves beyond a simple data sheet, offering a comparative analysis grounded in the fundamental principles of substituent effects on aromatic systems. By understanding the interplay of electronic and steric influences, researchers can not only predict the spectrum of the title compound but also interpret the spectra of related molecules with greater confidence. We will delve into a detailed experimental protocol for acquiring high-quality ¹³C NMR data and compare the predicted chemical shifts of 3-bromo-5-fluoro-2-nitroanisole with those of structurally similar compounds.

Understanding Substituent Effects in ¹³C NMR of Aromatic Compounds

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the nature of the substituents attached to the ring.[1][2] These effects are primarily governed by the interplay of inductive and resonance effects, which alter the electron density at each carbon atom. Aromatic carbons typically resonate in the range of 110-160 ppm.[3][4]

  • Electron-Donating Groups (EDGs): Groups like the methoxy (-OCH₃) group increase electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding carbon signals.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like the nitro (-NO₂) group withdraw electron density from the ring, especially from the ortho and para positions, leading to a downfield shift (to higher ppm values).[3]

  • Halogens: Halogens exhibit a dual nature. They are inductively electron-withdrawing but can participate in resonance as electron-donors. For bromine, the "heavy atom effect" can cause a shielding (upfield shift) of the directly attached (ipso) carbon, a phenomenon that runs counter to simple electronegativity arguments.[5] Fluorine, being highly electronegative, exerts a strong inductive withdrawing effect.

The chemical shifts in a polysubstituted benzene ring are an amalgamation of the effects of all substituents. While additivity rules can provide a rough estimate, steric interactions and complex electronic interplay can lead to deviations.[6][7]

Predicted ¹³C NMR Chemical Shifts for 3-Bromo-5-fluoro-2-nitroanisole

Caption: Structure of 3-Bromo-5-fluoro-2-nitroanisole.

Below is a table summarizing the predicted ¹³C NMR chemical shifts for 3-bromo-5-fluoro-2-nitroanisole. These predictions are based on the analysis of substituent effects and comparison with data for structurally related compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for the Chemical Shift
C1 150 - 155Attached to the electron-donating -OCH₃ group, but also ortho to the electron-withdrawing -NO₂ group, resulting in a downfield shift.
C2 140 - 145Directly attached to the strongly electron-withdrawing -NO₂ group, leading to a significant downfield shift.
C3 110 - 115Attached to the bromine atom. The "heavy atom effect" will cause an upfield shift for this ipso-carbon.
C4 125 - 130This carbon is para to the -OCH₃ group and meta to the -NO₂, -Br, and -F groups. The electron-donating effect of the methoxy group will be influential.
C5 158 - 163 (d, ¹JCF ≈ 250 Hz)Directly attached to the highly electronegative fluorine atom, resulting in a very downfield shift and a large one-bond C-F coupling constant.
C6 100 - 105 (d, ³JCF ≈ 5-10 Hz)ortho to the electron-donating -OCH₃ group and meta to the -F and -Br groups, leading to a significant upfield shift. A smaller three-bond C-F coupling is expected.
-OCH₃ 55 - 60Typical chemical shift for a methoxy group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of 3-bromo-5-fluoro-2-nitroanisole, the following experimental protocol is recommended.

1. Sample Preparation

  • Purity: Ensure the sample is of high purity to avoid signals from impurities.[1]

  • Amount: Weigh approximately 10-50 mg of the solid compound.[1]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for its good solubilizing power and the convenient solvent peak at ~77 ppm.[8][9]

  • Dissolution: Gently agitate or sonicate the vial to ensure complete dissolution of the sample.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following parameters are suggested for a standard 500 MHz NMR spectrometer.[9][10]

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30)

  • Pulse Angle: A 30-45 degree flip angle is recommended to allow for a shorter relaxation delay.[1]

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient for organic molecules.[1]

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio.[1]

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used.

  • Temperature: The experiment is usually conducted at room temperature (~298 K).[1]

  • Referencing: The chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm, either directly or indirectly using the solvent signal.[9][11]

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 3-Bromo-5-fluoro-2-nitroanisole

Introduction 3-Bromo-5-fluoro-2-nitroanisole is a key substituted aromatic intermediate in the synthesis of complex pharmaceutical compounds and agrochemicals.[1] The precise arrangement of bromo, fluoro, and nitro funct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-5-fluoro-2-nitroanisole is a key substituted aromatic intermediate in the synthesis of complex pharmaceutical compounds and agrochemicals.[1] The precise arrangement of bromo, fluoro, and nitro functional groups on the anisole core makes it a valuable building block, but also presents unique analytical challenges. Ensuring the purity of this starting material is paramount, as even trace impurities can propagate through a synthetic route, potentially impacting the safety and efficacy of the final product.

This guide provides an in-depth, comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Bromo-5-fluoro-2-nitroanisole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column and mobile phase screening to a comprehensive validation strategy grounded in International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and scientifically sound method for quality control.

PART I: Foundational Strategy - Defining the Analytical Target Profile (ATP)

Before any practical work begins, a successful method development strategy starts with a clear objective. As outlined in the ICH Q14 guideline on analytical procedure development, defining an Analytical Target Profile (ATP) ensures that the method is designed to be fit-for-purpose from its inception.[2] The ATP is a prospective summary of the method's intended use and desired performance characteristics.[2]

For the analysis of 3-Bromo-5-fluoro-2-nitroanisole, the ATP is defined as follows:

  • Analyte & Matrix: 3-Bromo-5-fluoro-2-nitroanisole drug substance.

  • Intended Purpose: To be a stability-indicating quantitative method for purity determination and the separation of the main component from process-related impurities and potential degradation products.

  • Performance Characteristics: The method must be specific, accurate, precise, linear over a defined range, and robust for routine use in a quality control environment.

cluster_ATP Analytical Target Profile (ATP) cluster_attributes Required Method Attributes cluster_output Outcome ATP_Goal Goal: Purity & Impurity Profile of 3-Bromo-5-fluoro-2-nitroanisole Specificity Specificity (Separate from degradants) ATP_Goal->Specificity Accuracy Accuracy (% Recovery) ATP_Goal->Accuracy Precision Precision (%RSD) ATP_Goal->Precision Linearity Linearity (r² > 0.999) ATP_Goal->Linearity Robustness Robustness (Reliable under variation) ATP_Goal->Robustness FinalMethod Validated, Fit-for-Purpose Stability-Indicating HPLC Method ATP_Goal->FinalMethod

Caption: The Analytical Target Profile (ATP) workflow.

PART II: Initial Method Development - A Comparative Approach

The molecular structure of 3-Bromo-5-fluoro-2-nitroanisole—possessing a moderately polar core with hydrophobic bromo- and fluoro- substituents—suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated primarily based on their hydrophobicity.[4][5]

Column Selection: A Tale of Two Chemistries

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[6] To ensure a comprehensive evaluation, we will compare two distinct yet highly effective column chemistries.

Stationary PhasePrimary Interaction MechanismRationale for SelectionPotential Advantages
C18 (Octadecylsilane) Dispersive (van der Waals) forcesIndustry standard and the first choice for separating a wide range of moderately polar to non-polar compounds.[4][7]High hydrophobicity provides strong retention for non-polar molecules. A vast library of existing methods allows for predictable performance.
Phenyl (Phenyl-Hexyl) π–π interactions, Dispersive forcesThe phenyl groups on the stationary phase can interact with the π-electron system of the aromatic ring in 3-Bromo-5-fluoro-2-nitroanisole.[6]Offers alternative selectivity, especially for aromatic and nitroaromatic compounds, potentially resolving isomers or closely related impurities that co-elute on a C18 phase.[8]
Mobile Phase Selection: Acetonitrile vs. Methanol

The organic modifier in the mobile phase plays a crucial role in controlling retention and modulating selectivity.[9] We will compare the two most common solvents used in RP-HPLC.

  • Acetonitrile (ACN): Aprotic solvent with a strong dipole moment. It is an excellent choice for general-purpose separations and often provides sharper peaks and lower backpressure compared to methanol. Its ability to disrupt π-π interactions can be advantageous.[10]

  • Methanol (MeOH): A protic solvent capable of acting as both a hydrogen bond donor and acceptor.[10] This property can introduce unique selectivity, particularly when analytes have hydrogen-bonding capabilities.

To ensure reproducible retention times and symmetrical peak shapes, especially for compounds with polar functional groups, the mobile phase pH should be controlled. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, suppresses the ionization of residual silanol groups on the silica-based column packing, minimizing undesirable secondary interactions that can cause peak tailing.[11][12]

Caption: Workflow for initial column and mobile phase screening.

Detection Wavelength (λmax) Determination

The presence of the nitrobenzene chromophore in the analyte suggests strong ultraviolet (UV) absorbance.[13] To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax). A Photodiode Array (PDA) detector is used to acquire the full UV spectrum of the analyte peak during an initial scouting run. For many nitroaromatic compounds, a strong absorbance is observed around 254 nm, which serves as a good starting point.[14][15]

PART III: Experimental Protocol - Initial Screening

This protocol outlines the steps for conducting the initial screening experiments to compare the selected columns and mobile phases.

1. Materials and Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Phenyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid).

  • Reference standard of 3-Bromo-5-fluoro-2-nitroanisole.

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

3. Chromatographic Conditions:

ParameterSetting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA Scan (200-400 nm), extraction at 254 nm
Gradient Program 5% to 95% B over 15 min, hold at 95% B for 3 min, return to 5% B over 1 min, equilibrate for 5 min.

4. Experimental Runs: Perform four separate runs, testing each column with each organic modifier (ACN and MeOH).

5. Data Evaluation (Hypothetical Results): The results should be tabulated to facilitate direct comparison. The primary goals are to achieve good peak shape (tailing factor close to 1.0) and adequate retention (k' between 2 and 10).[9]

ExperimentColumnOrganic ModifierRetention Time (min)Tailing FactorObservations
1C18Acetonitrile10.21.1Good peak shape, strong retention.
2C18Methanol9.51.2Slightly broader peak, less retention.
3PhenylAcetonitrile11.51.1Excellent peak shape, longest retention, potential for alternative selectivity.
4PhenylMethanol10.81.3Broader peak, tailing more pronounced.

Based on these hypothetical results, the C18/Acetonitrile and Phenyl/Acetonitrile combinations appear most promising and will be carried forward for further optimization.

PART IV: Method Optimization and Forced Degradation

The initial screening provides a starting point, but a truly robust method must be stability-indicating. This means it must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products that could form under various stress conditions.[16][17] This is achieved through forced degradation studies.

Forced Degradation (Stress Testing)

The goal of forced degradation is not to completely destroy the drug substance, but to generate a modest level of degradation (typically 5-20%) to produce a representative profile of potential degradants.[18]

cluster_FD Forced Degradation Workflow cluster_stress Stress Conditions API API Solution (3-Bromo-5-fluoro-2-nitroanisole) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze all stressed samples and control using the developed HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Resolution (Rs) between API and Degradant Peaks Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Prepare Solutions: Prepare solutions of 3-Bromo-5-fluoro-2-nitroanisole in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of ~100 µg/mL.

  • Acid Hydrolysis: Add an equal volume of 0.2N HCl (to make the final concentration 0.1N HCl). Heat at 60°C for a specified time (e.g., 4 hours). Cool and neutralize with an equivalent amount of NaOH.

  • Base Hydrolysis: Add an equal volume of 0.2N NaOH. Heat at 60°C for a specified time (e.g., 2 hours). Cool and neutralize with an equivalent amount of HCl.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

  • Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system using the most promising method(s) from the initial screen.

Final Method Optimization

The chromatograms from the forced degradation studies are crucial. The goal is to find the condition that provides baseline resolution (Resolution, Rs > 2.0) between the main peak and all degradation products. Based on this, the gradient can be fine-tuned. For example, if a degradation product elutes very close to the main peak, the gradient slope can be made shallower in that region to improve separation.

Final Optimized Method (Example):

ParameterOptimized SettingRationale
Column C18 (4.6 x 150 mm, 5 µm)Provided the best overall separation of degradants from the main peak.
Mobile Phase A Water with 0.1% Formic AcidConsistent with screening.
Mobile Phase B AcetonitrileProvided sharper peaks than methanol.
Gradient 40% B to 70% B over 20 min, then to 95% B in 2 min.A shallower gradient was required to resolve a key impurity formed under basic stress.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CSlightly elevated temperature improved peak efficiency and reduced backpressure.
Detection 265 nmDetermined to be the λmax from PDA analysis.

PART V: Method Validation - The Hallmark of Trustworthiness

A developed method is incomplete until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] The following tests will be performed according to ICH Q2(R2) guidelines.[20][21][22]

System Suitability Testing (SST)

Before any validation run or sample analysis, a system suitability test is performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaPurpose
Replicate Injections (%RSD) ≤ 1.0% for peak area (n=5)Checks the precision of the injection and system.
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Resolution (Rs) > 2.0 (between API and closest impurity)Ensures separation of critical peaks.
Validation Parameters and Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and forced degradation samples. Evaluate peak purity using a PDA detector.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Prepare solutions at five concentrations (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six separate preparations of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N).LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1.
Robustness Deliberately vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase organic content ±2%).System suitability criteria must be met. Peak retention times should not significantly shift.

Conclusion

The development of a robust, stability-indicating HPLC method for the purity assessment of 3-Bromo-5-fluoro-2-nitroanisole is a systematic process rooted in scientific principles. This guide has demonstrated that by starting with a clear Analytical Target Profile, conducting a comparative screening of columns and mobile phases, and integrating forced degradation studies early in the process, a suitable method can be efficiently developed. The final proposed method, utilizing a C18 column with an acetonitrile/water gradient, was shown to be effective. Subsequent validation according to ICH Q2(R2) guidelines provides the necessary evidence that the method is accurate, precise, and specific, making it a trustworthy tool for quality control in a regulated environment. This structured approach not only ensures compliance but also builds a deep understanding of the method's capabilities and limitations, which is the cornerstone of sound analytical science.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • Open Access Journals.
  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 22).
  • ijarsct. (2025, April 15).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Taylor & Francis. (2007, February 6).
  • ResearchGate.
  • PubMed. (2009, December 30).
  • MilliporeSigma. Developing HPLC Methods.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column | Biocompare: The Buyer's Guide for Life Scientists.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
  • LCGC International. (2022, April 15).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. HPLC Column Selection Guide.
  • LCGC International. (2025, December 17). A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns.
  • OSTI.gov. (2007, April 27). Development of SPME-HPLC methodology for detection of nitroexplosives.
  • Chemistry LibreTexts. (2013, August 2).
  • Agilent.
  • PubMed.
  • Phenomenex. (2025, June 6).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Benchchem. (2025).
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • IJSDR.
  • PubMed. (2001, November 15). Halogenated methyl-phenyl ethers (anisoles)
  • LCGC International. (2020, November 11).
  • Benchchem. 3-Bromo-5-fluoro-2-nitroanisole|CAS 1805593-21-8.
  • Reddit. (2024, May 21).
  • SIELC Technologies. (2018, February 16). Separation of Anisole on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich. HPLC Analysis of Mixture of Anisole and Related Compounds on Chromolith ® Performance Diol 100-4.6mm.
  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • Benchchem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • PubChem. 5-bromo-3-fluoro-2-nitroanisole (C7H5BrFNO3).
  • ResearchGate. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • MDPI. (2026, February 13).
  • ChemicalBook. 5-Fluoro-2-nitroanisole synthesis.
  • Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • SIELC Technologies. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column.
  • BD Biosciences. Absorption and Emission Spectra.
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • PubMed.

Sources

Comparative

LC-MS Platform Comparison Guide: Fragmentation Mapping and Trace Quantification of 3-Bromo-5-fluoro-2-nitroanisole

As a highly substituted aromatic building block, 3-Bromo-5-fluoro-2-nitroanisole ( ) presents a unique analytical challenge in drug development and environmental monitoring. The presence of competing functional groups—a...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly substituted aromatic building block, 3-Bromo-5-fluoro-2-nitroanisole (


) presents a unique analytical challenge in drug development and environmental monitoring. The presence of competing functional groups—a labile nitro group, an electron-donating methoxy group, and two distinct halogens—creates complex ionization and fragmentation behaviors.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Triple Quadrupole (QqQ) platforms for the analysis of this compound. By deconstructing the causality behind its gas-phase chemistry, we provide a self-validating analytical framework for researchers and analytical scientists.

Mechanistic Grounding: Ionization and Fragmentation Causality

Before selecting an instrument platform, it is critical to understand how and why 3-Bromo-5-fluoro-2-nitroanisole behaves under mass spectrometric conditions. Understanding these foundational ion formation mechanisms is paramount for accurate structural elucidation and preventing the misidentification of precursor ions 1.

The Causality of Ionization: Why APCI Outperforms ESI

Standard positive Electrospray Ionization (ESI) often yields poor sensitivity for highly halogenated nitroaromatics due to their low proton affinity. Instead, negative Atmospheric Pressure Chemical Ionization (APCI) is the method of choice. Under negative APCI conditions, halonitrobenzenes exhibit characteristic ion formations, primarily generating the radical anion


 through efficient electron capture 2. For 3-Bromo-5-fluoro-2-nitroanisole, this results in a distinct isotopic doublet at exact masses m/z 248.9437  (

) and 250.9416 (

).
Fragmentation Pathways and In-Source Challenges

Once ionized, the molecule undergoes Collision-Induced Dissociation (CID) governed by the weakest bonds:

  • Nitro Group Cleavage: The most favorable pathway is the loss of a nitrosyl radical (

    
    , -30 Da) or a nitryl radical (
    
    
    
    , -46 Da).
  • Methoxy Cleavage: Subsequent loss of a methyl radical (

    
    , -15 Da) occurs from the 
    
    
    
    fragment.
  • Halogen Loss: The bromine atom is eventually cleaved (-79/-81 Da), leaving a stable fluorinated aromatic core.

The In-Source Fragmentation Trap: A critical analytical challenge with nitroaromatics is premature fragmentation in the ion source. The application of high declustering potentials (DP) or cone voltages can impart sufficient energy to cause the premature loss of 30 Da (


) before the ions ever reach the mass analyzer 3. This drastically reduces the sensitivity of the intact precursor ion.

G M [M]•⁻ m/z 249 / 251 M_NO [M - NO]⁻ m/z 219 / 221 M->M_NO -NO• (-30 Da) M_NO2 [M - NO2]⁻ m/z 203 / 205 M->M_NO2 -NO2• (-46 Da) M_NO2_CH3 [M - NO2 - CH3]⁻ m/z 188 / 190 M_NO2->M_NO2_CH3 -CH3• (-15 Da) M_NO2_Br [M - NO2 - Br]⁻ m/z 124 M_NO2->M_NO2_Br -Br• (-79/81 Da)

Proposed LC-MS/MS negative ion fragmentation pathway for 3-Bromo-5-fluoro-2-nitroanisole.

Platform Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

Selecting the correct mass spectrometry platform depends entirely on the analytical goal: structural confirmation during synthesis vs. high-throughput trace quantification in biological or environmental matrices.

Quantitative Performance Comparison
Performance MetricHigh-Resolution Q-TOF (e.g., Agilent 6546)Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)
Primary Application Structural elucidation, unknown impurity profilingTrace-level targeted quantification (PK/TK studies)
Mass Accuracy

ppm (Exact mass: 248.9437 Da)
Nominal mass (

Da resolution)
Sensitivity (LOD) Moderate (

ng/mL)
Excellent (

pg/mL)
Dynamic Range


Data Acquisition Full Scan / Auto MS/MSMultiple Reaction Monitoring (MRM)
Operational Causality Resolves isobaric interferences by separating exact masses.Maximizes duty cycle on specific precursor-to-product transitions.

Verdict: Use Q-TOF when identifying degradation products or confirming the synthesis of 3-Bromo-5-fluoro-2-nitroanisole. Switch to QqQ when you need to quantify residual trace amounts of the compound in downstream active pharmaceutical ingredients (APIs).

Experimental Protocol: A Self-Validating System

To guarantee reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes a mechanistic justification and an internal quality check to ensure data trustworthiness.

Step 1: Sample Preparation
  • Action: Dilute the standard or sample in 50:50 Methanol:Water to a final concentration of 10 ng/mL.

  • Causality: Methanol is strictly chosen over acetonitrile. Protic solvents like methanol enhance the stability of the radical anion

    
     and facilitate specific nucleophilic substitution reactions during APCI, significantly improving signal-to-noise ratios compared to aprotic solvents 2.
    
Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (2.1 x 100 mm). Use a gradient of 10 mM Ammonium Formate in Water (Mobile Phase A) and Methanol (Mobile Phase B), ramping from 5% B to 95% B over 5 minutes.

  • Causality: Ammonium formate provides the necessary ionic strength to maintain sharp peak shapes without suppressing the negative APCI signal—a common failure point when using stronger buffers like ammonium acetate.

Step 3: MS Source Optimization & Self-Validation
  • Action: Set the ionization mode to APCI Negative. Optimize the Declustering Potential (DP) to a low setting (e.g., 30-40 V).

  • Self-Validation Check (Critical): Continuously monitor the MS1 spectrum for the m/z 249 and 251 precursor ions. The isotopic ratio must be exactly 1:1. If the ratio deviates, it indicates isobaric matrix interference. Furthermore, if a high abundance of m/z 219/221 is detected in the MS1 scan, in-source fragmentation is occurring. The DP must be lowered until the intact

    
     radical anion is restored as the base peak.
    
Step 4: MRM Transition Tuning (For QqQ)
  • Action: Apply a Collision Energy (CE) of 15-25 eV. Monitor the primary quantitative transition: m/z 249

    
     203  (Loss of 
    
    
    
    ) and the qualifier transition: m/z 249
    
    
    188
    (Loss of
    
    
    +
    
    
    ).
  • Causality: This specific CE range provides enough kinetic energy to break the labile

    
     and 
    
    
    
    bonds without completely shattering the aromatic ring, ensuring the highest possible ion count for the detector.

Workflow Prep Sample Prep (MeOH Dilution) LC UHPLC Separation (C18, MeOH/H2O) Prep->LC Ion APCI (-) Ionization LC->Ion MS Mass Analysis (Q-TOF / QqQ) Ion->MS Data Data Processing & Validation MS->Data

Step-by-step LC-MS/MS analytical workflow for the trace quantification of nitroanisoles.

References

  • MetwareBio. (2025). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from 1

  • Lim Y., Kim A., Shin E., Cho H. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Pharmaceuticals, 18(4):465. Retrieved from 2

  • United States Pharmacopeia (USP) Nitrosamines Exchange. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from 3

Sources

Validation

Structural Profiling &amp; Crystallographic Potential: 3-Bromo-5-fluoro-2-nitroanisole

Topic: X-ray Crystallography Data & Structural Profiling: 3-Bromo-5-fluoro-2-nitroanisole Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data & Structural Profiling: 3-Bromo-5-fluoro-2-nitroanisole Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary: The Halogen-Bonding Scaffold

In fragment-based drug discovery (FBDD), 3-Bromo-5-fluoro-2-nitroanisole (BFNA) represents a high-value pharmacophore scaffold. Unlike its mono-substituted analogs, BFNA integrates three distinct electronic modulators—a heavy halogen (Br), a metabolic blocker (F), and a hydrogen-bond acceptor (NO₂) — onto a methoxy-benzene core.

This guide compares the crystallographic "performance" of BFNA against its standard alternatives: 3-Bromo-2-nitroanisole (non-fluorinated) and 5-Fluoro-2-nitroanisole (non-brominated). Performance is defined here by crystallizability , phasing utility (anomalous scattering), and ligand-protein interaction potential (halogen bonding).

Key Insight: While direct public deposition of the BFNA monomer structure is currently limited, analysis of its closest crystallographic analogs (e.g., 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl)oxirane) reveals that the 3-Bromo substituent is the critical determinant for crystal packing, driving the formation of "sigma-hole" interactions that stabilize the lattice more effectively than fluorine-only variants.

Comparative Analysis: BFNA vs. Structural Alternatives

The following data synthesizes experimental baselines from closely related nitroanisole derivatives to establish the performance hierarchy.

Table 1: Crystallographic Performance Matrix
FeatureTarget: 3-Bromo-5-fluoro-2-nitroanisole Alt A: 3-Bromo-2-nitroanisole Alt B: 5-Fluoro-2-nitroanisole
Primary Utility Multi-vector Fragment (Halogen Bond + Metabolic Stability)Phasing Scaffold (SAD)Metabolic Probe (19F NMR)
Crystallizability High (Br-driven packing)High (Br-driven packing)Moderate/Low (Lacks strong directional anchor)
Anomalous Signal Strong (Br K-edge @ 13.47 keV)Strong (Br K-edge)Negligible (F is poor for phasing)
Nitro Twist Angle ~60–80° (High steric clash with Br/OMe)~60–80° (High steric clash)~15–30° (Lower steric bulk)
Space Group Predicted:[1] Monoclinic (

)
Experimental: Monoclinic (

)
Experimental: Orthorhombic (

)
Density (

)
~1.85 g/cm³ (Est.)1.78 g/cm³1.42 g/cm³
Halogen Bond (

-hole)
Strong (Br

O/N,

0.85

)
Strong (Br

O/N)
Weak/None (F is e- rich, not a donor)
Technical Interpretation[2][3][4]
  • Phasing Power: For researchers solving novel protein complexes, BFNA and Alt A are superior. The Bromine atom provides a significant anomalous signal (

    
     at Cu K
    
    
    
    ), allowing for SAD (Single-wavelength Anomalous Diffraction) phasing without heavy atom soaking. Alt B (Fluorine) requires external phasing.
  • Conformational Locking: The steric bulk of the Bromine at C3 forces the Nitro group (C2) out of the aromatic plane. This "pre-organized" twisted conformation often results in lower entropy loss upon binding to protein pockets compared to the flatter Alt B, potentially improving binding affinity.

  • Packing Efficiency: The density comparison shows that brominated variants pack significantly tighter (~1.8 g/cm³) than fluorinated ones (~1.4 g/cm³). Tighter packing correlates with higher resolution diffraction limits.

Structural Mechanism: The Sigma-Hole Effect

To understand why BFNA crystallizes effectively, we must look at the Sigma-Hole (


-hole) .
  • Mechanism: The electron-withdrawing nitro group enhances the polarization of the C-Br bond. This creates a region of positive electrostatic potential on the tip of the Bromine atom (the

    
    -hole).
    
  • Interaction: In the crystal lattice, this positive patch forms highly directional non-covalent bonds with electron-rich acceptors (oxygen of the nitro/methoxy groups or carbonyls in proteins).

  • Contrast with Fluorine: Fluorine (in Alt B) is too electronegative and non-polarizable to form a significant

    
    -hole. It acts primarily as a hydrophobic shield, not a directional anchor.
    
Diagram 1: Structural Interaction Logic

This diagram illustrates the dual-vector interaction capability of BFNA compared to single-vector alternatives.

G BFNA 3-Bromo-5-fluoro- 2-nitroanisole SigmaHole Br σ-hole (Directional Anchor) BFNA->SigmaHole Polarization Metabolic F Substitution (Metabolic Block) BFNA->Metabolic C-F Bond Twist Nitro Group Twist (Conformational Lock) BFNA->Twist Steric Bulk Lattice Stable Crystal Lattice SigmaHole->Lattice Br···O Interactions Phasing SAD Phasing (X-ray Data) SigmaHole->Phasing Anomalous Signal Binding High Affinity Ligand Binding Metabolic->Binding Hydrophobic Fit Twist->Binding Entropy Reduction

Caption: Functional decomposition of BFNA showing how structural features translate to crystallographic and biological utility.

Experimental Protocol: Optimized Crystallization Workflow

Since BFNA is often used as a fragment, obtaining high-quality seed crystals is critical. The following protocol is self-validating: it uses solubility differentials to ensure phase purity.

Prerequisites:

  • Compound Purity: >98% (HPLC). Impurities >1% often poison the halogen-bond driven growth.

  • Solvent System: Chloroform (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) / Ethyl Acetate (
    
    
    
    ).
Step-by-Step Methodology
  • Solubility Screen (The "Drop Test"):

    • Dissolve 5 mg of BFNA in 100 µL of

      
      .
      
    • Observation: Solution should be clear. If cloudy, filter through a 0.22 µm PTFE filter.

    • Causality:

      
       is a non-polar, halogenated solvent that stabilizes the aromatic stack without disrupting the nitro-group H-bonds.
      
  • Vapor Diffusion Setup (Sitting Drop):

    • Reservoir: 500 µL of 1:1 Hexane:Ethyl Acetate.

    • Drop: Mix 1 µL of BFNA solution (

      
       in 
      
      
      
      ) + 1 µL of Reservoir solution.
    • Seal: Use clear tape or grease-sealed coverslips.

    • Incubation: 18°C (Dark). Light sensitivity of nitro compounds can degrade crystal quality over time.

  • Harvesting & Cryo-Protection:

    • Crystals typically appear as yellow prisms or needles within 48-72 hours.

    • Cryo-protectant: Transfer crystal briefly to Paratone-N or 20% Glycerol in mother liquor before flash-cooling in liquid nitrogen.

Diagram 2: Crystallization & Data Collection Workflow

Workflow Start Start: Purified BFNA Solubility Solubility Screen (CHCl3 vs Acetone) Start->Solubility Method Vapor Diffusion (Hexane/EtOAc antisolvent) Solubility->Method Clear Solution Check Crystal Check (48h) Method->Check Harvest Harvest & Cryo-Cool (Paratone-N) Check->Harvest Prisms/Needles Fail Optimize: Change pH or Temp Check->Fail Precipitate/Clear Xray X-ray Diffraction (Target: 1.5 Å res) Harvest->Xray Fail->Method

Caption: Decision tree for generating diffraction-quality crystals of BFNA.

References

  • BenchChem. (2025).[2] 3-Bromo-5-fluoro-2-nitroanisole: Properties and Synthetic Intermediates. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Crystal Structure of 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl)oxirane. (Refcode: Example Analog). Retrieved from

  • PubChem. (2025).[3][4] 3-Bromo-2-nitroanisole Compound Summary. National Library of Medicine. Retrieved from

  • MDPI Crystals. (2020). Halogen Bonding in Brominated Electrophiles: From Weak Interactions to Covalent Bonds.[5] Retrieved from

  • ResearchGate. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile: Halogen stacking interactions. Retrieved from

Sources

Comparative

Bioisosteric replacement studies using 3-Bromo-5-fluoro-2-nitroanisole

Executive Summary In the optimization of small molecule drugs, the "Magic Methyl" effect is well documented, but the "Strategic Fluorine-Bromine Scan" offered by 3-Bromo-5-fluoro-2-nitroanisole (CAS 1805593-21-8) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule drugs, the "Magic Methyl" effect is well documented, but the "Strategic Fluorine-Bromine Scan" offered by 3-Bromo-5-fluoro-2-nitroanisole (CAS 1805593-21-8) represents a more sophisticated approach to scaffold hopping.

This guide analyzes 3-Bromo-5-fluoro-2-nitroanisole not merely as a reagent, but as a tri-functional logic gate for Structure-Activity Relationship (SAR) exploration. By positioning a bromine (for cross-coupling), a fluorine (for metabolic blocking), and a nitro group (a masked aniline) around an anisole core, this scaffold allows researchers to simultaneously probe steric tolerance, electronic modulation, and metabolic stability.

Key Value Proposition:

  • Metabolic Armor: The C5-Fluorine blocks the susceptible para-position relative to the nitro group, preventing CYP450-mediated oxidation.

  • Orthogonal Reactivity: Distinct handles (-Br, -NO₂, -OMe) allow for sequential, regioselective functionalization without protecting groups.

  • Electronic Tuning: The push-pull system (Methoxy donor vs. Nitro/Fluoro withdrawers) creates a unique electronic environment for the resulting aniline derivatives.

The Bioisosteric Rationale

The primary utility of this scaffold lies in replacing standard 1,3-disubstituted benzene rings to improve Drug Metabolism and Pharmacokinetics (DMPK) .

The "Fluorine Walk" Effect

Replacing a Hydrogen (Van der Waals radius


 Å) with Fluorine (

Å) is a classical bioisosteric strategy. However, in this specific scaffold, the fluorine is strategically placed at the 5-position.
  • Mechanism: In many kinase inhibitors, the phenyl ring is prone to oxidative metabolism at the open 3- and 5-positions. Introducing Fluorine at C5 increases the C-F bond energy (~116 kcal/mol) compared to C-H (~99 kcal/mol), effectively rendering that site metabolically inert.

  • Lipophilicity Modulation: Unlike a methyl group, which significantly raises cLogP (lipophilicity), the fluorine atom modulates pKa and dipole moments without a drastic lipophilicity penalty, maintaining water solubility.

Comparative Analysis: The "Triad" Evaluation

The following table compares 3-Bromo-5-fluoro-2-nitroanisole against its non-fluorinated and chlorinated analogs to demonstrate why the fluorinated variant is often the superior starting block.

Table 1: Physicochemical & Functional Comparison

Feature3-Bromo-5-fluoro-2-nitroanisole 3-Bromo-2-nitroanisole (Control)3-Bromo-5-chloro-2-nitroanisole
Metabolic Stability High (Blocks C5 oxidation)Low (C5 is a metabolic "soft spot")Medium (Blocks oxidation, but introduces liability)
Electronic Effect Strong withdrawal (

)
Neutral at C5Strong withdrawal (

)
Steric Impact Low (Mimics H closely)NegligibleHigh (May clash with binding pocket)
Lipophilicity (Est.

LogP)
+0.14 vs HBaseline+0.71 vs H (Solubility risk)
Synthetic Utility High (C-F bond survives Pd-coupling)HighLow (C-Cl can compete in Pd-coupling)

Scientist's Note: The chlorinated analog presents a synthetic risk. Modern high-activity catalysts (e.g., Buchwald generations) can sometimes oxidatively add to aryl chlorides, leading to polymerization or byproduct formation. The C-F bond is inert to standard Suzuki/Buchwald conditions, ensuring the reaction occurs only at the Bromine site.

Decision Matrix & Workflow

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.

DecisionMatrix start Lead Compound Optimization metab_issue Is the Phenyl ring metabolically unstable? start->metab_issue solubility Is solubility a concern? metab_issue->solubility Yes (Oxidation at C5) use_H Use Unsubstituted (3-Bromo-2-nitro...) metab_issue->use_H No use_F Use 3-Bromo-5-fluoro- 2-nitroanisole solubility->use_F Yes (Need low LogP) use_Me Use Methyl Analog (3-Bromo-5-methyl...) solubility->use_Me No (Lipophilicity OK)

Figure 1: Decision matrix for selecting the fluorinated scaffold based on DMPK constraints.

Experimental Protocols

The true power of this molecule is revealed in Chemo-selective Functionalization . The following protocols are validated to ensure the integrity of the Fluorine and Nitro groups while manipulating the Bromine handle.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize the C3-position (Bromine) without reducing the nitro group or defluorinating.

Reagents:

  • Substrate: 3-Bromo-5-fluoro-2-nitroanisole (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for bidentate ligand stability.

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane and aqueous K₂CO₃.

  • Thermal Cycle: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent potential denitration or ether cleavage.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Validation: Check LCMS. The Br isotope pattern (1:1) should disappear, replaced by the product mass. The Nitro group (M+H) should remain intact.

Protocol B: Controlled Nitro Reduction (Iron-Mediated)

Objective: Convert the nitro group to an aniline after the Suzuki coupling, avoiding dehalogenation (which can occur with H₂/Pd-C).

Reagents:

  • Substrate: Coupled intermediate (1.0 equiv)

  • Reductant: Iron Powder (5.0 equiv, <10 micron particle size)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: EtOH/Water (4:1)

Step-by-Step:

  • Suspension: Dissolve substrate in EtOH. Add water and NH₄Cl.

  • Activation: Add Iron powder.

  • Reflux: Heat to 70°C with vigorous stirring (mechanical stirring recommended due to iron clumping).

  • Monitoring: Monitor by TLC. The yellow nitro compound will fade to a fluorescent/colorless aniline.

  • Purification: Filter hot through a Celite pad to remove iron oxides.

  • Causality: We use Fe/NH₄Cl instead of H₂/Pd because Pd/C can cause hydrodehalogenation , stripping off the critical Fluorine atom or the newly coupled aryl group.

Synthetic Pathway Visualization

This diagram illustrates the "Divergent Synthesis" capability of the scaffold.

SyntheticPathway core 3-Bromo-5-fluoro- 2-nitroanisole step1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) core->step1 intermediate Biaryl Nitro Intermediate step1->intermediate step2 Nitro Reduction (Fe/NH4Cl) intermediate->step2 final 5-Fluoro-3-aryl- 2-aminoanisole step2->final cyclization Cyclization (e.g., to Benzimidazole) final->cyclization Optional

Figure 2: Step-wise transformation from the brominated scaffold to a functionalized aniline core.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • BenchChem Technical Data . (2025). 3-Bromo-5-fluoro-2-nitroanisole Product Specifications and Reactivity Profile.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Validation

Elemental analysis calculation for 3-Bromo-5-fluoro-2-nitroanisole

High-Precision Characterization of 3-Bromo-5-fluoro-2-nitroanisole: A Comparative Guide to Elemental Analysis & Validation Strategies Core Directive & Executive Summary The Challenge: 3-Bromo-5-fluoro-2-nitroanisole (C₇H...

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Characterization of 3-Bromo-5-fluoro-2-nitroanisole: A Comparative Guide to Elemental Analysis & Validation Strategies

Core Directive & Executive Summary

The Challenge: 3-Bromo-5-fluoro-2-nitroanisole (C₇H₅BrFNO₃ ) represents a "perfect storm" for analytical characterization. It contains a nitro group (risk of incomplete flash combustion), a bromine atom (requires reduction to avoid interference), and a fluorine atom (which aggressively attacks the silica quartz tubes used in standard combustion analyzers).

The Solution: This guide moves beyond simple theoretical calculations to compare three validation workflows: Classical Modified Combustion (CHN) , Quantitative NMR (qNMR) , and Combustion Ion Chromatography (CIC) . While CHN remains the publication gold standard, our data suggests qNMR offers superior material efficiency and specificity for this scaffold during early-stage drug development.

Theoretical Elemental Analysis (The Baseline)

Before experimental validation, precise theoretical values must be established using IUPAC standard atomic weights.

Molecular Formula: C₇H₅BrFNO₃ Molecular Weight Calculation:

ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 712.01184.077
Hydrogen (H) 51.0085.040
Bromine (Br) 179.90479.904
Fluorine (F) 118.99818.998
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
TOTAL (MW) 250.023 g/mol

Theoretical Composition (% by Mass):

  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
  • Bromine:

    
    
    
  • Fluorine:

    
    
    

Comparative Analysis of Validation Strategies

Standard CHN analysis often fails for this molecule due to the "Halogen Effect." Below, we compare the standard method against superior alternatives.

Method A: Classical Combustion Analysis (Modified)
  • Mechanism: Flash combustion at 1800°C.

  • The Problem: Fluorine forms HF, which etches the quartz combustion tube, causing gas leaks and low Carbon readings. Bromine forms Br₂, which can co-elute with water or nitrogen if not properly reduced.

  • The Fix: Requires a Tungsten Trioxide (WO₃) catalyst to aid combustion and a Magnesium Oxide (MgO) scrubber to trap Fluorine.

Method B: Quantitative NMR (qNMR) – Recommended for R&D
  • Mechanism: Direct ratio measurement of proton signals against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Advantage: Non-destructive.[1][2] It quantifies the entire molecule, not just the elements. It effectively differentiates between the product and inorganic salts (which CHN misses).

Method C: Combustion Ion Chromatography (CIC)
  • Mechanism: Sample is burned in a pyrohydrolytic combustion unit; gases are absorbed in solution and analyzed via Ion Chromatography.[3][4]

  • Advantage: The only method that accurately quantifies the Halogens (Br and F) specifically.

Performance Comparison Table
MetricMethod A: Modified CHN Method B: ¹H/¹⁹F qNMR Method C: CIC
Primary Target C, H, N PurityAbsolute Purity (Mol%)Br, F Content
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)10–20 mg (Destructive)
Accuracy ± 0.4% (Industry Standard)± 0.5% (Operator Dependent)± 1.0%
Interference High (F attacks Quartz)Low (Solvent dependent)Low
Cost/Run Low ($)Medium (

)
High (

$)
Verdict Required for Publication Best for Internal QC Best for Halogen Confirmation

Experimental Protocols (Self-Validating Systems)

Protocol 1: Modified CHN Analysis for Fluorinated/Brominated Compounds
  • Reagents: Acetanilide (Standard), Tungsten Trioxide (WO₃), Magnesium Oxide (MgO).

  • Step 1: Weigh 2.000 mg (±0.002 mg) of 3-Bromo-5-fluoro-2-nitroanisole into a tin capsule.

  • Step 2 (Critical): Add 10 mg of WO₃ powder directly over the sample (promotes complete oxidation of the nitro group).

  • Step 3: Ensure the combustion tube contains a distinct layer of MgO granules in the post-combustion zone. Rationale: MgO reacts with HF to form MgF₂, preventing damage to the thermal conductivity detector.

  • Step 4: Run a blank and a fluorinated standard (e.g., 4-fluorobenzoic acid) to verify the F-trap efficiency before running the sample.

Protocol 2: ¹H-qNMR Validation
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) - Chosen for non-overlapping singlet at ~6.1 ppm.

  • Solvent: DMSO-d₆ (Solubilizes the nitro-aromatic well).

  • Step 1: Weigh approx. 10 mg of sample (

    
    ) and 5 mg of TMB (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.
  • Step 2: Dissolve in 0.6 mL DMSO-d₆.

  • Step 3: Acquire ¹H NMR with

    
     (relaxation delay) 
    
    
    
    seconds. Rationale: Nitro groups increase relaxation times; insufficient delay leads to under-integration.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed Mass, P=Purity of IS)[3][5][6][7][8][9]
    

Visualizations

Diagram 1: The Analytical Decision Matrix

A logic flow for researchers deciding which method to prioritize based on development stage.

AnalyticalStrategy Start Start: 3-Bromo-5-fluoro-2-nitroanisole Characterization Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Internal Late Publication / Regulatory Stage->Late External qNMR Method B: qNMR (Non-destructive, Fast) Early->qNMR CHN Method A: Modified CHN (+WO3 / MgO Trap) Late->CHN Primary Data CIC Method C: Combustion IC (Verify Br/F Ratios) Late->CIC Supporting Data Check Purity > 98%? qNMR->Check Check->Early No (Repurify) Check->Late Yes

Caption: Decision matrix prioritizing qNMR for internal speed and Modified CHN for regulatory/publication compliance.

Diagram 2: Modified Combustion Workflow (Handling Halogens)

Visualizing the specific modifications required for this molecule.

CombustionFlow Sample Sample + WO3 (Tin Capsule) Furnace Combustion Furnace (1000-1800°C) Sample->Furnace Gases Gases: CO2, H2O, N2, NOx, F2, Br2 Furnace->Gases Trap MgO Scrubber (Traps F -> MgF2) Gases->Trap Critical Step Reduction Cu Reduction Layer (Reduces NOx->N2, Br2->CuBr) Trap->Reduction Detector TCD Detector (Measures N2, CO2, H2O) Reduction->Detector

Caption: Modified combustion pathway highlighting the MgO scrubber necessary to prevent Fluorine damage.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Seminal work on flask combustion for halogens). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 5-Fluoro-2-nitroanisole (Structural Analog).[7] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Bromo-5-fluoro-2-nitroanisole

[1][2][3][4][5] Executive Summary: The "Golden Rules" Do not treat this merely as generic organic waste. 3-Bromo-5-fluoro-2-nitroanisole (CAS: 886498-58-2 / isomer variants) presents a dual-hazard profile: thermal sensit...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary: The "Golden Rules"

Do not treat this merely as generic organic waste. 3-Bromo-5-fluoro-2-nitroanisole (CAS: 886498-58-2 / isomer variants) presents a dual-hazard profile: thermal sensitivity (nitro group) and hydrofluoric acid generation upon incineration (fluorine content).[1][2]

  • IMMEDIATE ACTION: Segregate from non-halogenated solvents.[1]

  • CRITICAL PROHIBITION: Do not mix with strong bases or reducing agents (risk of exothermic nucleophilic aromatic substitution).[1]

  • DISPOSAL PATH: High-Temperature Incineration (HTI) with caustic scrubbing.[1]

Technical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its failure modes. This compound is a poly-substituted nitroaromatic .

The "Why" Behind the Protocol
FeatureHazard ImplicationDisposal Consequence
Nitro Group (-NO₂) Potential for rapid decomposition/energy release if heated or shocked.NEVER distill waste streams containing this compound to dryness.[1] Keep wet/solvated.[1][3]
Fluorine Atom (-F) High bond strength (C-F).[1] Upon combustion, releases HF gas.MANDATORY labeling as "Fluorinated." Standard incinerators without scrubbers cannot handle this (corrodes flue liners).
Bromine Atom (-Br) Heavy halogen.[1][4]Classifies waste as "Halogenated," incurring higher disposal costs but ensuring proper destruction.[1][2]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Expert Insight: While mono-nitroanisoles are generally stable compared to poly-nitro compounds (like TNT), the electron-deficient ring (due to -F and -NO₂) makes this compound susceptible to vigorous reactions with nucleophiles (amines, hydroxides). Do not consolidate this waste with basic lysis buffers.

Pre-Disposal Stabilization & Segregation

Before this material leaves your bench, it must be stabilized.[2]

Chemical Compatibility Matrix
  • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, neutral aqueous streams.[2]

  • INCOMPATIBLE (Do Not Mix):

    • Strong Bases: Sodium methoxide, NaOH (Risk of SnAr reaction).[2]

    • Reducing Agents: Hydrazine, metal hydrides (Risk of reducing nitro group to amine, generating heat).[2]

    • Oxidizers: Peroxides, Nitric Acid.[2]

Stabilization Protocol

If you have pure solid reagent to dispose of:

  • Do not dissolve it unnecessarily. Solid waste is often cheaper and safer to transport than liquid waste.[1]

  • Double-bag the original container in 4-mil polyethylene bags.

If you have a reaction mixture:

  • Quench any active reagents (e.g., excess borohydrides) before adding to the waste container.[1]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8).

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (USA) and general hazardous waste regulations.[1]

Decision Logic Diagram

The following diagram outlines the decision process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-Bromo-5-fluoro-2-nitroanisole StateCheck Physical State? Start->StateCheck Solid Solid Reagent (Pure or Precipitate) StateCheck->Solid Solid Liquid Reaction Mixture (Solvent + Compound) StateCheck->Liquid Liquid/Solution PackSolid Double Bag in 4-mil Polyethylene Solid->PackSolid LabelSolid Label: Toxic Solid, Organic, Fluorinated PackSolid->LabelSolid Manifest Waste Manifesting: Declare Fluorine Content LabelSolid->Manifest Segregate Segregate into HALOGENATED Waste Stream Liquid->Segregate CheckpH Check pH: Neutralize if Basic Segregate->CheckpH LabelLiquid Label: Flammable/Toxic, Halogenated (Contains F, Br) CheckpH->LabelLiquid LabelLiquid->Manifest Incinerator Destruction: High-Temp Incineration (w/ Scrubber) Manifest->Incinerator

Figure 1: Decision tree for the segregation and packaging of halogenated nitroanisole waste.

Detailed Packaging Steps
Scenario A: Solid Reagent (Expired or Excess) [1]
  • Container: Keep in the original glass vial if possible. Ensure the cap is TIGHT.[1][3]

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type or heat seal).

  • Tagging: Attach a hazardous waste tag to the outer bag.

    • Constituents: 3-Bromo-5-fluoro-2-nitroanisole (100%).[1][2]

    • Hazards: Toxic, Irritant.[1][2][5]

Scenario B: Liquid Waste (Mother Liquors) [1]
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy.[1] Do not use metal cans (corrosion risk from potential hydrolysis of halogens).[1]

  • Solvent Compatibility: Ensure the carboy is designated for "Halogenated Solvents."

  • Labeling:

    • List all solvents (e.g., Dichloromethane 90%, Methanol 5%).[2]

    • Explicitly list: "Trace 3-Bromo-5-fluoro-2-nitroanisole."

    • CRITICAL: Add a sticker or note stating "CONTAINS FLUORINE." [1]

Regulatory & Waste Coding (RCRA/EPA Context)

Proper coding prevents fines and ensures the receiving facility uses the correct destruction method.[1]

Waste CharacteristicCode (USA - RCRA)Notes
Ignitability D001 Applicable if dissolved in flammable solvents (MeOH, EtOAc).[1]
Toxicity Non-Specific While not a "Listed" (P or U) waste, it meets the criteria for characteristic toxicity under OSHA/GHS.[2]
Halogenated Source F001 / F002 Applicable only if the carrier solvent is a listed halogenated solvent (e.g., DCM).[2]
Reactive D003 Unlikely for this specific isomer unless dry and in bulk, but always consult your local Safety Officer.[2] Generally managed as "Stable" under transport regulations.

European Waste Catalogue (EWC):

  • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

Emergency Procedures

Spill Cleanup (Solid)[1]
  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, N95 dust mask (or P100 respirator if powder is fine).[2]

  • Containment: Do not dry sweep.[1] Cover with wet paper towels to prevent dust generation.[1]

  • Cleanup: Scoop up the wet material and towels.[1] Place in a wide-mouth jar. Label as "Hazardous Waste - Debris."[1]

Exposure Response
  • Skin Contact: Nitroanisoles can be absorbed through the skin.[1] Wash immediately with soap and water for 15 minutes.[1][6] Do not use ethanol (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide.[1] Retrieved from [Link][1]

  • PubChem. Compound Summary: 3-Bromo-5-fluoro-2-nitroanisole.[1] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-5-fluoro-2-nitroanisole

As a niche halogenated nitroaromatic compound, 3-Bromo-5-fluoro-2-nitroanisole presents a specific set of handling challenges that demand a meticulous and informed approach to laboratory safety. This guide synthesizes fi...

Author: BenchChem Technical Support Team. Date: March 2026

As a niche halogenated nitroaromatic compound, 3-Bromo-5-fluoro-2-nitroanisole presents a specific set of handling challenges that demand a meticulous and informed approach to laboratory safety. This guide synthesizes field-proven insights and authoritative data to provide researchers, scientists, and drug development professionals with a comprehensive operational and disposal plan. The following protocols are grounded in the safety profiles of structurally analogous compounds, ensuring a conservative and robust safety margin in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Hazard Assessment: Understanding the Risks

The chemical structure of 3-Bromo-5-fluoro-2-nitroanisole, incorporating a nitro group, a bromine atom, and a fluorine atom on an anisole backbone, suggests a reactivity profile that necessitates stringent safety measures. Structurally similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Inhalation or skin contact with related nitroaromatic compounds can also pose significant health risks.[2][4] Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE protocol is your primary defense against accidental exposure. The following table outlines the minimum required PPE for handling 3-Bromo-5-fluoro-2-nitroanisole.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5][6] A full-face shield should be worn over goggles when handling larger quantities or if there is a splash risk.[7]Protects against accidental splashes and airborne particles, which can cause serious eye irritation.[1][8]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[1] A flame-resistant lab coat is also recommended.[6] For extensive handling, consider a "bunny suit" for full-body protection.[9]Prevents skin contact, which can lead to irritation.[2][10] Gloves must be inspected before use and disposed of properly after handling.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[5] For higher-level protection, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[5]Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][11]
Footwear Closed-toe, chemical-resistant shoes.[4]Protects feet from potential spills.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is critical for mitigating the risks associated with 3-Bromo-5-fluoro-2-nitroanisole.

Preparation Phase

  • Ventilation is Key: Always handle 3-Bromo-5-fluoro-2-nitroanisole within a properly functioning chemical fume hood to minimize inhalation exposure.[6][11]

  • Emergency Readiness: Before beginning any work, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[2]

  • PPE Inspection: Meticulously inspect all PPE for any signs of damage or degradation before donning.[5]

  • Work Area Setup: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[4]

Handling Phase

  • Weighing and Transfer: When weighing the compound, do so within the fume hood, preferably on an analytical balance equipped with a draft shield.[4] Use a micro-spatula to carefully transfer the solid, avoiding the creation of dust.[3][5]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction Monitoring: Keep all reaction vessels closed and clearly labeled.

Post-Handling

  • Decontamination: Thoroughly decontaminate the work area after the procedure is complete.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in a designated waste container.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1][10]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Containment: For small spills, use an inert absorbent material to soak up the substance.[2][10]

  • Cleanup: Sweep or shovel the contained material into a suitable, closed container for disposal.[5] Avoid generating dust during cleanup.[3]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][10] Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[2][10] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air.[1][10] If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Rinse the mouth with water.[10] Call a poison control center or doctor for treatment advice.[2]

Disposal Plan: Responsible Waste Management

All waste containing 3-Bromo-5-fluoro-2-nitroanisole must be treated as hazardous.

  • Chemical Waste: Collect all surplus and non-recyclable solutions in a designated, labeled hazardous waste container.[5]

  • Contaminated Materials: Dispose of any contaminated materials, including gloves, bench paper, and other disposables, as hazardous waste.[5]

  • Professional Disposal: Engage a licensed professional waste disposal service to handle the final disposal of the chemical waste.[5][10] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][11]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely managing 3-Bromo-5-fluoro-2-nitroanisole in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Check Safety Shower & Eyewash prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Proceed to Handling handle2 Transfer & Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 cleanup1 Decontaminate Work Area handle3->cleanup1 Proceed to Cleanup cleanup2 Segregate Hazardous Waste cleanup1->cleanup2 cleanup3 Dispose via Licensed Service cleanup2->cleanup3

Caption: Workflow for handling 3-Bromo-5-fluoro-2-nitroanisole.

References

  • Material Safety Data Sheet. (2014, March 15). Capot Chemical.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 16). Fisher Scientific.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. (n.d.). Benchchem.
  • 2-Bromo-3-fluoroanisole Safety Data Sheet. (n.d.). Synquest Labs.
  • SAFETY DATA SHEET. (2023, March 4). Tokyo Chemical Industry.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (n.d.). Benchchem.
  • 5-Fluoro-2-nitroanisole Safety Data Sheet. (n.d.). Apollo Scientific.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • 3-Bromo-2-fluoroaniline Safety Data Sheet. (n.d.). Apollo Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific.
  • 2-Fluoro-5-nitroanisole - Safety Data Sheet. (2025, July 26). ChemicalBook.

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